Bambuterol hydrochloride
説明
特性
IUPAC Name |
[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O5.ClH/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7;/h8-10,15,19,22H,11H2,1-7H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBARATORRVNNQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045515 | |
| Record name | Bambuterol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81732-46-9 | |
| Record name | Bambuterol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81732-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bambuterol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081732469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BAMBUTEROL HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758916 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bambuterol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyl-carbamic acid, 3-[[(dimethylamino)carbonyl]oxy]-5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]phenyl ester, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BAMBUTEROL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/786Q84QZ3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Intricate Mechanism of Bambuterol Hydrochloride: A Prodrug Approach to Sustained Bronchodilation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bambuterol (B1223079) hydrochloride stands as a notable example of successful prodrug design, offering a prolonged therapeutic window for the potent β2-adrenergic agonist, terbutaline (B1683087). This technical guide delineates the multifaceted mechanism of action of bambuterol, focusing on its biotransformation, pharmacokinetic profile, and the intricate interplay with metabolizing enzymes. Through a comprehensive review of existing literature, this document provides a detailed overview of the metabolic pathways, quantitative pharmacokinetic data, and the experimental methodologies employed to elucidate bambuterol's unique pharmacological properties. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the rational design and evaluation of long-acting bronchodilators.
Introduction
Bambuterol, administered as the hydrochloride salt, is a long-acting β2-adrenoceptor agonist utilized in the management of asthma and other respiratory conditions.[1][2] Its therapeutic efficacy stems from its function as a prodrug, an inactive precursor that undergoes metabolic conversion in the body to release the active pharmacological agent, terbutaline.[2][3] This prodrug strategy confers several advantages, most notably a sustained duration of action that allows for once-daily dosing, thereby improving patient compliance.[4][5] This document provides a detailed exploration of the chemical and enzymatic processes that govern the conversion of bambuterol to terbutaline, the resulting pharmacokinetic profiles, and the experimental techniques used to characterize this mechanism.
The Metabolic Journey of Bambuterol to Terbutaline
The conversion of bambuterol to its active metabolite, terbutaline, is a two-pronged process involving both hydrolysis and oxidation.[5][6] This dual pathway contributes to the slow and sustained release of terbutaline, which underpins bambuterol's prolonged therapeutic effect.
Hydrolytic Pathway: The Role of Butyrylcholinesterase
The primary route of bambuterol metabolism is hydrolysis, predominantly catalyzed by the enzyme butyrylcholinesterase (BChE), also known as plasma cholinesterase.[4][5][7] Bambuterol, a bis-N,N-dimethylcarbamate of terbutaline, is sequentially hydrolyzed to an intermediate monocarbamate derivative and subsequently to terbutaline.[7]
An interesting and crucial aspect of bambuterol's mechanism is its ability to reversibly inhibit BChE.[5][8] This "built-in brake" on its own hydrolysis slows down the conversion process, contributing significantly to its long duration of action.[8][9] The affinity of bambuterol for BChE is high, and genetic variations in this enzyme can influence the rate of metabolism and, consequently, the therapeutic response.[4][10] Individuals with atypical BChE exhibit a much slower hydrolysis of bambuterol.[10]
Oxidative Pathway: A Secondary Route to Terbutaline
In addition to hydrolysis, bambuterol undergoes oxidative metabolism, primarily in the liver, mediated by cytochrome P-450 (CYP) enzymes.[6][8] This pathway generates various intermediate metabolites through reactions such as hydroxylation and demethylation.[1][8] These oxidized intermediates are often unstable and can spontaneously break down to release terbutaline.[8][11] This oxidative route serves as an alternative and parallel pathway for the generation of the active drug, further contributing to the sustained-release profile of bambuterol.
Pharmacokinetics of Bambuterol and Terbutaline
The prodrug design of bambuterol significantly influences the pharmacokinetic profiles of both the parent compound and the active metabolite, terbutaline.
Absorption and Bioavailability
Following oral administration, bambuterol is well-absorbed from the gastrointestinal tract.[3] The oral bioavailability of bambuterol itself is approximately 20%.[1] The subsequent slow metabolic conversion results in a delayed appearance and sustained plasma concentrations of terbutaline.[5]
Distribution
Animal studies have indicated that bambuterol and its metabolites show a preferential distribution to lung tissue.[8][11] This targeted distribution may contribute to a favorable therapeutic ratio, with potent bronchodilator effects in the lungs and reduced systemic side effects.[8]
Metabolism and Elimination
As detailed above, bambuterol is extensively metabolized. The terminal half-life of bambuterol after oral administration is approximately 12-13 hours.[1][12] The active metabolite, terbutaline, has a longer terminal half-life of about 21 hours when generated from bambuterol, contributing to the 24-hour duration of action.[1][4]
Quantitative Pharmacokinetic Data
The following tables summarize key quantitative pharmacokinetic parameters for bambuterol and terbutaline derived from various studies.
| Parameter | Bambuterol (Oral Administration) | Reference(s) |
| Bioavailability | ~20% | [1] |
| Mean Terminal Half-life | 12 hours | [12][13] |
| Tmax (Time to Peak Plasma Concentration) | (2.3 +/- 1.3) h | [14] |
| Cmax (Peak Plasma Concentration) | (3.95 +/- 2.20) ng/mL | [14] |
| AUC0-t (Area Under the Curve) | (26.85 +/- 11.77) ng.h/mL | [14] |
| Parameter | Terbutaline (Generated from Oral Bambuterol) | Reference(s) |
| Mean Residence Time | 34 hours | [12][13] |
| Bioavailability | 10.2% (6.1–13.2) | [12][13] |
| Peak Plasma Concentrations | Occur 3.9 to 6.8 hours after bambuterol ingestion | [4] |
| Terminal Half-life | ~21 hours | [1] |
| Apparent Plasma Clearance (Younger Patients) | 2.32 +/- 1.26 L/hr/kg | [14] |
| Apparent Plasma Clearance (Older Patients) | 1.22 +/- 0.33 L/hr/kg | [14] |
Experimental Protocols
The characterization of bambuterol's mechanism of action has relied on a variety of sophisticated experimental techniques. Detailed methodologies for key experiments are outlined below.
In Vitro Hydrolysis of Bambuterol
Objective: To determine the rate of bambuterol hydrolysis to its monocarbamate derivative and terbutaline in biological matrices.
Methodology:
-
Preparation of Incubation Medium: Tritiated bambuterol is incubated in vitro with blood or plasma from various species.[7]
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C).
-
Sample Collection: Aliquots are taken at various time points.
-
Extraction: The reaction is stopped, and the analytes (bambuterol, monocarbamate, and terbutaline) are extracted from the biological matrix using a suitable organic solvent.
-
Analysis: The extracted samples are analyzed using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radiodetector to quantify the amount of each compound.[7]
Quantification of Bambuterol and Terbutaline in Plasma
Objective: To measure the concentrations of bambuterol and terbutaline in plasma samples for pharmacokinetic studies.
Methodology (LC-MS/MS):
-
Sample Preparation: Plasma samples are treated with an esterase inhibitor (e.g., neostigmine (B1678181) metilsulfate) to prevent ex vivo hydrolysis of bambuterol.[15] An internal standard (e.g., deuterium-labeled bambuterol) is added.
-
Extraction: Analytes are extracted from the plasma using liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction.[12][13][15]
-
Chromatographic Separation: The extracted samples are injected into a liquid chromatography system equipped with a suitable column (e.g., C18). A gradient elution with a mobile phase consisting of methanol (B129727) and an aqueous buffer (e.g., ammonium (B1175870) acetate) is used to separate bambuterol and terbutaline.[15]
-
Mass Spectrometric Detection: The separated analytes are detected using a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is used for sensitive and specific quantification.[13][15]
Butyrylcholinesterase Activity Assay (Ellman's Method)
Objective: To measure the activity of butyrylcholinesterase and assess the inhibitory effect of bambuterol.
Methodology:
-
Principle: This colorimetric assay is based on the hydrolysis of a substrate (e.g., butyrylthiocholine) by BChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[4][8]
-
Reagents:
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
DTNB solution
-
Butyrylthiocholine iodide (substrate)
-
Enzyme source (e.g., plasma sample)
-
Inhibitor (bambuterol) solution at various concentrations
-
-
Procedure (96-well plate format):
-
Add buffer, DTNB, and the enzyme source to the wells.
-
For inhibitor studies, add the bambuterol solution and pre-incubate.
-
Initiate the reaction by adding the substrate.
-
Measure the increase in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis: The rate of the reaction (change in absorbance per minute) is proportional to the BChE activity. The percentage of inhibition is calculated by comparing the rates in the presence and absence of bambuterol. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined.
In Vitro Metabolism in Human Liver Microsomes
Objective: To study the oxidative metabolism of bambuterol.
Methodology:
-
Incubation Mixture: Bambuterol is incubated with human liver microsomes in a buffered solution (e.g., phosphate buffer) at 37°C.[1]
-
Cofactor: The reaction is initiated by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support the activity of CYP enzymes.
-
Incubation: The mixture is incubated for a specific period.
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The mixture is centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key pathways and workflows described in this guide.
Caption: Metabolic Pathway of Bambuterol to Terbutaline.
Caption: LC-MS/MS Workflow for Bambuterol and Terbutaline Quantification.
Caption: Workflow for Butyrylcholinesterase Activity Assay (Ellman's Method).
Conclusion
Bambuterol hydrochloride exemplifies a highly successful application of prodrug chemistry to achieve prolonged and targeted drug action. Its intricate mechanism, involving a dual pathway of enzymatic hydrolysis and oxidative metabolism, coupled with a unique self-inhibitory action on butyrylcholinesterase, results in the sustained release of the active bronchodilator, terbutaline. This technical guide has provided a comprehensive overview of this mechanism, supported by quantitative pharmacokinetic data and detailed experimental protocols. A thorough understanding of these principles is paramount for the continued development of innovative and effective therapies for respiratory diseases. The methodologies and concepts presented herein offer a valuable framework for researchers and drug development professionals engaged in the design and evaluation of next-generation prodrugs.
References
- 1. Metabolism of bambuterol in rat liver microsomes: identification of hydroxylated and demethylated products by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. scribd.com [scribd.com]
- 5. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tecomedical.com [tecomedical.com]
- 7. assaygenie.com [assaygenie.com]
- 8. benchchem.com [benchchem.com]
- 9. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 12. Determination of bambuterol, a prodrug of terbutaline, in plasma and urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous analysis of bambuterol and its active metabolite terbutaline enantiomers in rat plasma by chiral liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Determination of bambuterol in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A sensitive LC-MS/MS method for simultaneous determination of R-bambuterol and its active metabolite R-terbutaline in human plasma and urine with application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Bioavailability of Oral Bambuterol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral bambuterol (B1223079) hydrochloride. Bambuterol, a long-acting beta-2-adrenoceptor agonist, is a prodrug of terbutaline (B1683087) and is utilized in the management of asthma and other respiratory conditions.[1] This document synthesizes key findings from various clinical studies, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing metabolic and experimental workflows.
Introduction
Bambuterol hydrochloride is the bis-N,N-dimethylcarbamate ester prodrug of the potent beta-2 adrenergic agonist, terbutaline.[1][2] Administered orally, it is designed for once-daily dosing, offering a convenient therapeutic option for patients.[2][3] Its pharmacological effect is mediated by its active metabolite, terbutaline, which stimulates beta-2 adrenergic receptors in the smooth muscles of the airways, leading to bronchodilation.[4] A key feature of bambuterol is its slow metabolism to terbutaline, which contributes to its prolonged duration of action of 24 hours.[5]
Metabolic Pathway
Bambuterol is absorbed from the gastrointestinal tract and undergoes a multi-step metabolic conversion to its active form, terbutaline.[4] This process involves both hydrolysis and oxidation. The primary metabolic pathway is hydrolysis, predominantly catalyzed by butyrylcholinesterase (plasma cholinesterase).[2][6] Additionally, bambuterol is subject to oxidative metabolism by cytochrome P450 (CYP450) enzymes, leading to intermediate metabolites that can also be hydrolyzed to terbutaline.[2][6] This dual metabolic route contributes to the sustained release of terbutaline.[7] Notably, bambuterol itself has an inhibitory effect on butyrylcholinesterase, which slows its own rate of hydrolysis.[6][7]
Pharmacokinetic Profile
The pharmacokinetic properties of bambuterol are characterized by its slow absorption and conversion to terbutaline, resulting in a prolonged therapeutic effect.
Absorption and Bioavailability
Following oral administration, bambuterol is well absorbed from the gastrointestinal tract. The bioavailability of oral bambuterol is approximately 10%, and the bioavailability of the generated terbutaline is also around 10% of the administered bambuterol dose.[6][8] Another source states the bioavailability of bambuterol is 20% after oral administration.
Distribution
Bambuterol and its metabolites are distributed throughout the body, with a notable concentration in lung tissue.[2] Animal studies have shown a high distribution of bambuterol to the lungs, with negligible uptake in other tissues like skeletal muscle, myocardium, and the brain.[5] The volume of distribution at steady state (Vss) for both bambuterol and terbutaline is approximately 1.6 L/kg.[6]
Metabolism and Elimination
As a prodrug, bambuterol's metabolism is integral to its function. The slow conversion to terbutaline results in a prolonged half-life of the active metabolite. The terminal half-life of bambuterol after a single oral dose ranges from 9 to 20 hours.[6] The mean terminal half-life of the generated terbutaline is approximately 21 to 22 hours.[1][8] The elimination of terbutaline is primarily through renal excretion.[4]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of bambuterol and its active metabolite, terbutaline, from various studies involving healthy adult volunteers.
Table 1: Pharmacokinetic Parameters of Bambuterol in Healthy Adults
| Parameter | Value | Reference |
| Cmax (ng/mL) | 3.95 ± 2.20 | [9] |
| 6.0 ± 2.6 (domestic tablet) | [10] | |
| 6.2 ± 2.9 (imported tablet) | [10] | |
| Tmax (h) | 2.3 ± 1.3 | [9] |
| 2.9 ± 0.9 (domestic tablet) | [10] | |
| 2.6 ± 0.7 (imported tablet) | [10] | |
| 1.4 - 1.8 | [8] | |
| AUC0-t (ng·h/mL) | 26.85 ± 11.77 | [9] |
| 52 ± 21 (domestic tablet) | [10] | |
| 51 ± 20 (imported tablet) | [10] | |
| Half-life (t½) (h) | 11.4 ± 6.1 | [9] |
| 11.2 ± 2.3 (domestic tablet) | [10] | |
| 11.2 ± 1.9 (imported tablet) | [10] | |
| 12 (oral) | [3][6] | |
| 16 (oral, steady state) | [8] | |
| 13 | [1] | |
| Bioavailability (%) | 8.9 | [6] |
| 20 | [1] |
Table 2: Pharmacokinetic Parameters of Terbutaline (generated from oral Bambuterol) in Healthy Adults
| Parameter | Value | Reference |
| Cmax (ng/mL) | 10 ± 5 (domestic tablet) | [10] |
| 10 ± 4 (imported tablet) | [10] | |
| Tmax (h) | 4.2 ± 1.0 (domestic tablet) | [10] |
| 4.2 ± 1.0 (imported tablet) | [10] | |
| 3.9 - 6.8 | [2] | |
| AUC0-t (ng·h/mL) | 191 ± 30 (domestic tablet) | [10] |
| 197 ± 37 (imported tablet) | [10] | |
| Half-life (t½) (h) | 20 ± 3 (domestic tablet) | [10] |
| 21 ± 4 (imported tablet) | [10] | |
| 22 (steady state) | [8] | |
| 21 | [1] | |
| Bioavailability (%) | 10.2 (6.1 - 13.2) | [3][6] |
Experimental Protocols
The data presented in this guide are derived from several key clinical studies. The general methodologies employed in these studies are outlined below.
Study Design
Many of the cited studies utilized an open-label, randomized, crossover design.[3][8][10] This design allows for the comparison of different formulations or dosing regimens within the same subjects, minimizing inter-individual variability. Studies typically involved single-dose and multiple-dose phases to evaluate both initial pharmacokinetics and steady-state conditions.[3][6][8]
Study Population
The majority of pharmacokinetic studies on bambuterol have been conducted in healthy adult volunteers.[3][6][8][9] However, studies have also been performed in specific populations, including asthmatic children and elderly patients, to assess the impact of age and disease state on drug disposition.[11][12][13] For instance, one study found that older patients with asthma had a greater area under the plasma concentration-time curve for terbutaline compared to younger patients.[13] Studies have also investigated potential ethnic differences in pharmacokinetics.[11][12]
Drug Administration and Dosing
This compound is administered orally, typically as tablets or an aqueous solution.[6][8] Doses in clinical studies have ranged from 10 mg to 30 mg once daily.[8] For example, a study in healthy Chinese volunteers involved the administration of a single 10 mg oral dose of this compound.[9] Another study in healthy subjects used an oral dose of 270 μg/kg as an aqueous solution for a single dose followed by the same dose once daily for seven days.[6]
Sample Collection and Analysis
To determine the plasma concentrations of bambuterol and terbutaline, serial blood samples are collected at predefined time points after drug administration. The analytical methods used for quantification must be sensitive and specific. Common techniques include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method used for the simultaneous determination of bambuterol and its metabolites in plasma.[9][14][15]
-
High-Performance Liquid Chromatography (HPLC): HPLC with electrochemical detection has also been employed for the analysis of terbutaline in plasma.[8][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method has been used for the analysis of bambuterol in plasma and urine.[8][16]
Sample preparation often involves liquid-liquid extraction or protein precipitation to isolate the analytes from the plasma matrix.[9][14][15]
Conclusion
Oral this compound exhibits a favorable pharmacokinetic profile for the management of respiratory diseases, characterized by its function as a prodrug that provides sustained levels of the active moiety, terbutaline. Its slow absorption and metabolism lead to a prolonged duration of action, allowing for convenient once-daily dosing. The bioavailability of both bambuterol and the generated terbutaline is approximately 10-20%. The detailed experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers and drug development professionals working with this important therapeutic agent. Further research into the influence of genetic polymorphisms in metabolizing enzymes, such as butyrylcholinesterase, may provide additional insights into inter-individual variability in response to bambuterol therapy.
References
- 1. Bambuterol | C18H29N3O5 | CID 54766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of bambuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of bambuterol in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Mechanism of action of bambuterol: a beta-agonist prodrug with sustained lung affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of bambuterol in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Pharmacokinetics of bambuterol during oral administration of plain tablets and solution to healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Determination of bambuterol in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Bioequivalence of bambuteral and its metabolites terbutaline after oral bambuteral tablet in healthy volunteers by HPLC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics of bambuterol during oral administration to asthmatic children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and pharmacodynamics of bambuterol, a long-acting bronchodilator pro-drug of terbutaline, in young and elderly patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous analysis of bambuterol and its active metabolite terbutaline enantiomers in rat plasma by chiral liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of bambuterol and its two major metabolites in human plasma by hydrophilic interaction ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of bambuterol during oral administration to asthmatic children - PMC [pmc.ncbi.nlm.nih.gov]
Degradation of Bambuterol Hydrochloride Under Stress Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation products of bambuterol (B1223079) hydrochloride under various stress conditions. Understanding the degradation pathways and the resulting impurities is crucial for the development of stable pharmaceutical formulations and for ensuring the safety and efficacy of the final drug product. This document summarizes findings from forced degradation studies, outlines experimental methodologies, and presents the identified degradation products in a structured format.
Overview of Bambuterol Hydrochloride Stability
This compound, a long-acting β2-adrenergic agonist, is a prodrug of terbutaline (B1683087).[1] Forced degradation studies, conducted as per the International Conference on Harmonization (ICH) guidelines, have revealed that this compound is susceptible to degradation under hydrolytic (acidic, basic, and neutral), oxidative, and photolytic conditions.[2][3] However, the drug has been found to be stable under thermal stress.[2][3] A total of 12 degradation products (DPs) have been identified across these various stress conditions.[2][3]
Degradation Profile Under Various Stress Conditions
Forced degradation studies have systematically explored the stability of this compound under five key stress conditions: acidic, basic, neutral, oxidative, and photolytic.
Acidic Hydrolysis
Under acidic conditions, this compound undergoes significant degradation. The primary degradation pathway involves the hydrolysis of the carbamate (B1207046) linkages, leading to the formation of its active metabolite, terbutaline, which is a known acid degradation product.[4][5] Studies have identified four key degradation products under acidic stress: DP-1, DP-3, DP-4, and DP-11.[2][3]
Basic Hydrolysis
The drug is also labile in basic conditions. Alkaline hydrolysis leads to the formation of five identified degradation products: DP-3, DP-4, DP-6, DP-8, and DP-11.[3] The degradation kinetics under alkaline conditions have also been investigated, providing insights into the rate of degradation.[6][7]
Neutral Hydrolysis
In neutral aqueous solutions, this compound also shows susceptibility to degradation, yielding four degradation products that are also observed under acidic conditions: DP-1, DP-3, DP-4, and DP-11.[2][3]
Oxidative Degradation
Exposure to oxidative stress results in the formation of six degradation products: DP-2, DP-4, DP-5, DP-7, DP-9, and DP-11.[2][3] This indicates that the bambuterol molecule has sites that are susceptible to oxidation.
Photolytic Degradation
Under exposure to light, this compound degrades to form six degradation products: DP-2, DP-4, DP-5, DP-8, DP-10, and DP-12.[2][3] This highlights the need for photoprotective packaging for formulations containing this compound.
Thermal Degradation
This compound has been reported to be stable under thermal stress conditions.[2][3]
Summary of Degradation Products
The degradation products of this compound identified under various stress conditions are summarized in the table below. The major degradation products that have been isolated and characterized are DP-1, DP-3, DP-4, and DP-9.[2][3]
| Degradation Product | Acidic Hydrolysis | Basic Hydrolysis | Neutral Hydrolysis | Oxidative Degradation | Photolytic Degradation |
| DP-1 | ✓ | ✓ | |||
| DP-2 | ✓ | ✓ | |||
| DP-3 | ✓ | ✓ | ✓ | ||
| DP-4 | ✓ | ✓ | ✓ | ✓ | ✓ |
| DP-5 | ✓ | ✓ | |||
| DP-6 | ✓ | ||||
| DP-7 | ✓ | ||||
| DP-8 | ✓ | ✓ | |||
| DP-9 | ✓ | ||||
| DP-10 | ✓ | ||||
| DP-11 | ✓ | ✓ | ✓ | ✓ | |
| DP-12 | ✓ |
Experimental Protocols for Forced Degradation Studies
The following are generalized experimental protocols for conducting forced degradation studies on this compound, based on methodologies cited in the literature.[2][6][8][9][10][11][12]
General Preparation
A stock solution of this compound is typically prepared in a suitable solvent, such as methanol (B129727) or a mixture of methanol, acetonitrile, and water.[2] The concentration of the drug substance for stress testing is often recommended to be around 1 mg/mL.[12]
Acidic Hydrolysis
-
Reagent: 0.1 M to 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄).[10][11][12]
-
Procedure: A solution of this compound is treated with the acidic solution and refluxed for a specified period. For example, refluxing in 0.1 M HCl for 6 hours.[8] The solution is then neutralized with a suitable base (e.g., 0.1 M NaOH) before analysis.
Basic Hydrolysis
-
Reagent: 0.1 M to 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).[10][11][12]
-
Procedure: A solution of the drug is treated with the basic solution and refluxed. For instance, refluxing in 0.01 M NaOH for 30 minutes.[8] The resulting solution is neutralized with a suitable acid (e.g., 0.1 M HCl) prior to analysis. One study involved dissolving 62.5 mg of bambuterol in 250 mL of 3M NaOH and refluxing at 60°C for 8 hours.[6]
Neutral Hydrolysis
-
Reagent: Water.
-
Procedure: The drug is refluxed in water for a defined duration, for example, for 1 hour at 60°C.[9]
Oxidative Degradation
-
Reagent: Hydrogen Peroxide (H₂O₂), typically in the range of 3% to 30%.
-
Procedure: The drug solution is exposed to H₂O₂ at room temperature for a specified time, for instance, 30% H₂O₂ for 24 hours.[8]
Photolytic Degradation
-
Conditions: The drug sample (both in solid state and in solution) is exposed to a combination of ultraviolet (UV) and visible light, as per ICH Q1B guidelines. This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Procedure: The sample is placed in a photostability chamber for a sufficient duration to assess its light sensitivity. A control sample is kept in the dark to exclude the effects of temperature and humidity.
Thermal Degradation
-
Conditions: The solid drug substance is exposed to elevated temperatures, typically ranging from 40°C to 80°C.[10] One study specifically mentioned testing at 60°C.[9]
-
Procedure: The sample is kept in a temperature-controlled oven for a defined period, and then analyzed for any degradation.
Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation
The following diagram illustrates a typical experimental workflow for the forced degradation study of this compound.
This compound Degradation Pathways
The following diagram illustrates the degradation of this compound into different degradation products under various stress conditions.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Stability indicating eco-friendly quantitation of terbutaline and its pro-drug bambuterol using quantitative proton nuclear magnetic spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. wjpsonline.com [wjpsonline.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
The Journey of a Long-Acting Bronchodilator: A Technical Guide to the Discovery and Development of Bambuterol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bambuterol (B1223079) is a long-acting beta-2 adrenergic agonist developed as a prodrug of terbutaline (B1683087) for the management of asthma and chronic obstructive pulmonary disease (COPD). Its design as a bis-N,N-dimethylcarbamate ester of terbutaline confers unique pharmacokinetic properties, including a prolonged duration of action that allows for once-daily dosing. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of bambuterol, supported by quantitative data from key preclinical and clinical studies, detailed experimental protocols, and visualizations of its signaling pathway and representative clinical trial workflows.
Introduction: The Quest for a Long-Acting Oral Beta-2 Agonist
The development of bambuterol was driven by the clinical need for a long-acting, orally administered bronchodilator to improve patient compliance and provide sustained relief from bronchoconstriction, particularly for nocturnal asthma. While effective, the short duration of action of existing beta-2 agonists like terbutaline necessitated frequent dosing. The strategic development of a prodrug, a pharmacologically inactive compound that is metabolized in the body to an active drug, offered a promising solution. Bambuterol was designed to be gradually converted to its active metabolite, terbutaline, thereby maintaining therapeutic plasma concentrations over an extended period.
Synthesis and Physicochemical Properties
Bambuterol hydrochloride is chemically known as (RS)-5-[2-(tert-butylamino)-1-hydroxyethyl]-m-phenylene bis(dimethylcarbamate) hydrochloride. The synthesis of bambuterol involves a multi-step process.[1] A common synthetic route starts with 3',5'-Dihydroxyacetophenone, which is reacted with Dimethylcarbamoyl chloride to form 5-Acetyl-1,3-phenylene bis(dimethylcarbamate).[1] This intermediate is then halogenated with bromine, followed by a reaction with N-(tert-Butyl)benzylamine.[1] The final step is a catalytic hydrogenation to yield bambuterol.[1]
Mechanism of Action: A Prodrug Approach
Bambuterol itself is an inactive compound.[2] Following oral administration, it is absorbed from the gastrointestinal tract and undergoes a slow and complex metabolic activation to its active form, terbutaline.[3][4] This bioconversion is primarily mediated by butyrylcholinesterase (BChE) through hydrolysis, and to a lesser extent, by cytochrome P450 (CYP450) enzymes via oxidative metabolism.[5] Bambuterol also acts as a reversible inhibitor of BChE, which contributes to its own slow rate of hydrolysis and prolonged duration of action.[6]
The generated terbutaline is a selective beta-2 adrenergic receptor agonist.[2][7] It exerts its bronchodilatory effect by stimulating beta-2 adrenergic receptors on the smooth muscle cells of the airways.[3][7] This activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[2][3] Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins, ultimately leading to the relaxation of bronchial smooth muscle and bronchodilation.[3]
Pharmacokinetics
The pharmacokinetic profile of bambuterol is central to its therapeutic utility, providing a sustained release of terbutaline and allowing for once-daily administration.
Absorption, Metabolism, and Bioavailability
Following oral administration, bambuterol is well-absorbed. The peak plasma concentration of bambuterol is reached within 1.4 to 1.8 hours.[8] The subsequent generation of terbutaline is slow, with peak terbutaline plasma concentrations occurring between 3.9 to 6.8 hours after bambuterol ingestion.[5] The bioavailability of terbutaline generated from oral bambuterol is approximately 10.2%.[2]
Distribution and Elimination
Bambuterol exhibits a high affinity for lung tissue, where it is also metabolized to terbutaline.[4] The volume of distribution for both bambuterol and terbutaline is around 1.6 L/kg.[2] The mean terminal half-life of oral bambuterol is about 12-16 hours, while the generated terbutaline has a longer half-life of approximately 22 hours.[2][8] Bambuterol and its metabolites are primarily excreted by the kidneys.[9]
| Pharmacokinetic Parameter | Bambuterol (Oral) | Terbutaline (from oral Bambuterol) | Reference |
| Time to Peak Plasma Concentration (tmax) | 1.4 - 1.8 hours | 3.9 - 6.8 hours | [5][8] |
| Terminal Half-life (t1/2) | ~12 - 16 hours | ~22 hours | [2][8] |
| Bioavailability of Terbutaline | N/A | 10.2% | [2] |
| Volume of Distribution (Vss) | 1.6 L/kg | 1.6 L/kg | [2] |
| Total Clearance | 1.25 L/min (IV) | 0.23 L/min (IV) | [2] |
Table 1: Summary of Key Pharmacokinetic Parameters of Bambuterol and Terbutaline.
Clinical Development and Efficacy
The clinical development of bambuterol has focused on establishing its efficacy and safety as a once-daily treatment for asthma and COPD.
Dose-Response Studies
Early clinical trials aimed to determine the optimal dose of bambuterol. A dose-finding study in 68 asthmatic patients demonstrated that bambuterol administered once daily in the evening at doses of 0.185, 0.270, and 0.400 mg/kg provided effective and long-lasting bronchodilation for at least 24 hours.[3][10] The 0.270 mg/kg dose was found to be the most favorable, balancing efficacy with a lower incidence of side effects compared to the higher dose.[3][10]
| Bambuterol Dose | Key Efficacy Findings | Key Safety Findings | Reference |
| 0.185 mg/kg | Effective bronchodilation for at least 24 hours. | Lower incidence of adverse effects. | [3][10] |
| 0.270 mg/kg | Significant reduction in daytime asthma symptoms compared to 0.185 mg/kg. | Favorable balance of efficacy and side effects. | [3][10] |
| 0.400 mg/kg | Close to maximal bronchodilating effect. | Associated with more adverse effects than the 0.185 mg/kg dose. | [3][10] |
Table 2: Summary of a Dose-Finding Study in Asthmatic Patients.
Clinical Trials in Asthma and COPD
Numerous clinical trials have confirmed the efficacy of once-daily bambuterol in the management of asthma and COPD. A randomized, double-blind, crossover study in elderly asthmatic patients showed that 10 mg and 20 mg of bambuterol once daily significantly increased peak expiratory flow rate (PEFR) compared to placebo.[11]
A comparative study in patients with partially reversible COPD found that 20 mg of oral bambuterol provided good bronchodilation, comparable to 50 µg of inhaled salmeterol (B1361061), although with a slightly later onset of action.[12]
| Study Population | Intervention | Comparator | Primary Efficacy Outcome | Reference |
| Elderly Asthmatics (64-82 years) | Bambuterol 5, 10, 20 mg once daily | Placebo | Increased Peak Expiratory Flow Rate (PEFR) | [11] |
| Partially Reversible COPD | Bambuterol 20 mg oral | Inhaled Salmeterol 50 µg and Placebo | Area under the curve for FEV1 over 12 hours (AUC0-12h) | [12] |
| Asthmatic Children (2-5 years) | Bambuterol 10 mg once daily | Terbutaline 0.075 mg/kg three times daily | Safety and efficacy (diary card data) | [13] |
Table 3: Overview of Selected Clinical Trials of Bambuterol.
Experimental Protocols
Representative Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized, double-blind, crossover clinical trial investigating the efficacy of bambuterol.
A typical randomized, double-blind, crossover study to evaluate bambuterol would involve recruiting patients with a confirmed diagnosis of asthma or COPD. Following a screening and baseline assessment period, patients are randomized to receive either bambuterol or a placebo for a defined treatment period. After a washout period to eliminate the effects of the first treatment, patients are crossed over to the other treatment arm. Efficacy is assessed through measures such as forced expiratory volume in one second (FEV1) and peak expiratory flow rate (PEFR), while safety is monitored through adverse event reporting and vital sign measurements.
Butyrylcholinesterase (BChE) Inhibition Assay
The inhibitory effect of bambuterol on BChE is a key aspect of its mechanism and can be quantified using an in vitro assay.
Principle: The assay is based on the Ellman method, which measures the activity of cholinesterases. BChE hydrolyzes a substrate, such as butyrylthiocholine (B1199683) iodide (BTCh), to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the BChE activity.
Protocol:
-
Preparation of Reagents: Prepare solutions of BChE enzyme, bambuterol at various concentrations, BTCh, and DTNB in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Incubation: In a 96-well plate, add aliquots of the BChE enzyme solution to wells containing different concentrations of bambuterol or a control. Incubate the plate at 37°C for a predetermined time to allow for enzyme inhibition.
-
Substrate Addition: Add a solution containing BTCh and DTNB to each well to initiate the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the rate of the reaction.
-
Data Analysis: Calculate the percentage of BChE inhibition for each bambuterol concentration and determine the half-maximal inhibitory concentration (IC50) value.
Safety and Tolerability
The adverse effect profile of bambuterol is consistent with that of other beta-2 agonists and is primarily related to the systemic effects of its active metabolite, terbutaline.[5] Common side effects include tremor, palpitations, headache, and dizziness.[7] These effects are generally mild and often decrease with continued treatment.
Conclusion
Bambuterol represents a successful application of the prodrug concept to improve the therapeutic profile of an established drug. Its unique pharmacokinetic properties, characterized by slow metabolic activation and a long duration of action, have established it as a valuable option for the once-daily maintenance treatment of asthma and COPD. The extensive preclinical and clinical development program has provided a solid foundation of evidence for its efficacy and safety. Further research may explore its potential in other indications and the development of novel drug delivery systems.
References
- 1. Pharmacokinetics of bambuterol during oral administration to asthmatic children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of bambuterol in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Clinical pharmacokinetics of bambuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of Fear Extinction Memory and Resistance to Age-Related Cognitive Decline in Butyrylcholinesterase Knockout Mice and (R)-Bambuterol Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bambuterol in the treatment of asthma. A placebo-controlled comparison of once-daily morning vs evening administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bambuterol: dose response study of a new terbutaline prodrug in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. patlynk.com [patlynk.com]
- 9. Bambuterol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 10. Bambuterol: clinical effects of different doses of a long-acting bronchodilator prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A placebo-controlled dose-finding study with bambuterol in elderly patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral bambuterol compared to inhaled salmeterol in patients with partially reversible chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative study using oral solutions of bambuterol once daily or terbutaline three times daily in 2-5-year-old children with asthma. Bambuterol Multicentre Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Bambuterol hydrochloride solubility in different organic solvents
An In-Depth Technical Guide on the Solubility of Bambuterol (B1223079) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of bambuterol hydrochloride, a long-acting beta-adrenoceptor agonist used in the management of asthma.[1] Understanding the solubility of an active pharmaceutical ingredient (API) is a critical first step in drug development, influencing formulation strategies, bioavailability, and overall therapeutic efficacy. This document compiles available solubility data, outlines a standard experimental protocol for its determination, and illustrates key related pathways.
Overview of this compound
This compound is the hydrochloride salt of bambuterol, a carbamate (B1207046) ester prodrug of the bronchodilator terbutaline (B1683087).[1] Administered orally, it is slowly metabolized in the body to its active form, terbutaline, resulting in a prolonged duration of action.[2][3] Its therapeutic effects are derived from the stimulation of beta-2 adrenergic receptors, which leads to the relaxation of bronchial smooth muscle.[1]
Solubility Profile of this compound
Comprehensive quantitative solubility data for this compound across a wide array of organic solvents is not extensively available in public literature. However, existing sources provide key qualitative and some quantitative insights, which are crucial for formulation development.
The compound is a white or off-white crystalline powder.[4] Its solubility in various media is summarized below.
Table 1: Summary of this compound Solubility
| Solvent/System | Solubility Classification/Value | Source(s) |
| Water | Soluble | [4] |
| Water | ~33 mg/mL | [5] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [6] |
| Phosphate-Buffered Saline (PBS) | 50 mg/mL (ultrasonication needed) | [7] |
| Methanol | Soluble | [4] |
| Ethanol | Soluble | [4] |
| Chloroform | Soluble | [4] |
| Ethyl Acetate | Almost Insoluble | [4] |
| Acetone | Almost Insoluble | [4] |
| Propylene Glycol | More soluble than in Ethanol | [8] |
| Polyethylene Glycol 400 (PEG 400) | More soluble than in Propylene Glycol | [8] |
Note: Discrepancies in reported aqueous solubility values may arise from differences in experimental conditions such as temperature, pH, and the specific salt form or purity of the compound.
Mechanism of Action: The β2-Adrenergic Signaling Pathway
The pharmacological effects of bambuterol are attributable to its active metabolite, terbutaline, which acts as a selective beta-2 adrenergic receptor agonist.[2][9][10] The binding of terbutaline to these receptors on airway smooth muscle cells initiates a G-protein-coupled signaling cascade.[11] This activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][2][12] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2][9] PKA then phosphorylates various target proteins, resulting in a decrease in intracellular calcium levels and the relaxation of smooth muscle, leading to bronchodilation.[9][13]
Caption: Signaling pathway of terbutaline, the active metabolite of bambuterol.
Experimental Protocol: Equilibrium Solubility Determination
The most reliable and widely used method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[14][15] The following protocol outlines the steps for determining the solubility of this compound in a given organic solvent.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound powder
-
Selected organic solvent(s) of high purity
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder to a vial containing a known volume of the selected organic solvent. An "excess amount" ensures that undissolved solid remains after equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker. A standard temperature for solubility studies is 25°C (298.15 K), but other temperatures may be used depending on the research objective.
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[16] Equilibrium is achieved when the concentration of the dissolved solute remains constant over time. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the controlled temperature to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant. This is typically done after centrifugation of the vial to ensure complete sedimentation of solid particles.
-
Immediately filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining micro-particulates.
-
-
Dilution:
-
Accurately dilute the clear, filtered saturated solution with a known volume of an appropriate solvent (often the same solvent or a mobile phase for HPLC). The dilution factor should be chosen to bring the concentration within the linear range of the analytical method's calibration curve.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Prepare a standard calibration curve using solutions of known this compound concentrations to accurately quantify the sample.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.
-
The experiment should be performed in triplicate to ensure the reliability and reproducibility of the results.[8]
-
Caption: Workflow for the shake-flask method of solubility determination.
References
- 1. Bambuterol | C18H29N3O5 | CID 54766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Mechanism of action of bambuterol: a beta-agonist prodrug with sustained lung affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. This compound | 81732-46-9 [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Terbutaline Sulfate? [synapse.patsnap.com]
- 10. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. droracle.ai [droracle.ai]
- 14. scispace.com [scispace.com]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Bambuterol Hydrochloride: Molecular Structure, Properties, and Analysis
Introduction: Bambuterol (B1223079) hydrochloride is a long-acting beta-2 adrenoceptor agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] It functions as a prodrug, which is metabolized in the body to its active form, terbutaline.[4][5][6] This design allows for a prolonged duration of action, making it suitable for once-daily administration.[1][7][8] This technical guide provides a comprehensive overview of the molecular structure, physicochemical and pharmacokinetic properties, and analytical methodologies for Bambuterol hydrochloride, intended for researchers and professionals in drug development.
Molecular Structure and Chemical Identity
This compound is the hydrochloride salt of bambuterol, a biscarbamate ester of terbutaline.[8][9] Chemically, it is identified as (RS)-5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diyl bis(dimethylcarbamate) hydrochloride.[3] The presence of the two dimethylcarbamate (B8479999) ester groups is key to its function as a prodrug.
| Identifier | Value |
| IUPAC Name | [3-[2-(tert-butylamino)-1-hydroxyethyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate;hydrochloride[9] |
| CAS Number | 81732-46-9[9] |
| Molecular Formula | C18H30ClN3O5[9][10] |
| Molecular Weight | 403.9 g/mol [9][10] |
| Synonyms | Bambec, KWD-2183, Bambuterol HCl[1][9][11] |
Physicochemical Properties
This compound is a white or off-white crystalline powder.[10] Its solubility and other physical characteristics are critical for its formulation and absorption.
| Property | Value |
| Appearance | White or off-white crystalline powder[10] |
| Melting Point | 222-224 °C[10][11] |
| Solubility | Soluble in water (~33 mg/mL) and methanol; soluble in ethanol[10] |
| pH (in water) | 4.5 - 7.0[10] |
| Vapor Pressure | 7.49E-11 mmHg at 25°C[10] |
Pharmacology and Mechanism of Action
Bambuterol is an inactive prodrug that is slowly hydrolyzed in the body, primarily by butyrylcholinesterase in the plasma and liver, to release the active metabolite, terbutaline.[2][8] Terbutaline is a selective beta-2 adrenergic receptor agonist.[2] The stimulation of these receptors on the smooth muscle cells of the airways initiates a signaling cascade that results in bronchodilation.[2][4]
The mechanism involves the activation of intracellular adenylyl cyclase, which increases the levels of cyclic adenosine (B11128) monophosphate (cAMP).[1][4] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light-Chain Kinase (MLCK).[1][2] The inhibition of MLCK leads to the relaxation of bronchial smooth muscle, alleviating bronchospasm.[1][2]
Caption: Signaling pathway of this compound.
Pharmacokinetic Profile
The pharmacokinetic properties of bambuterol are defined by its slow conversion to terbutaline, which results in sustained therapeutic levels of the active drug.[1][12] This profile supports its once-daily dosing regimen.[12]
| Parameter | Value | Notes |
| Absorption | Approx. 20% absorbed from the GI tract[7] | Stable to presystemic elimination[8] |
| Bioavailability | Approx. 10% (for generated terbutaline)[7][12] | - |
| Metabolism | Slowly metabolized via hydrolysis and oxidation to terbutaline[7] | Primarily catalyzed by plasma butyrylcholinesterase[2][8] |
| Time to Peak Plasma | 4-7 hours (for terbutaline)[7] | - |
| Plasma Protein Binding | 40-50%[7] | - |
| Terminal Half-Life | 9-17 hours (bambuterol); ~21 hours (terbutaline)[7][13] | After oral administration, bambuterol half-life is ~12 hours[12] |
Experimental Protocols
Accurate quantification and quality control of this compound in bulk and pharmaceutical dosage forms are essential. UV-Spectrophotometry and High-Performance Liquid Chromatography (HPLC) are commonly employed methods.
This method provides a simple and rapid approach for the estimation of this compound.[3]
-
Solvent Selection: Purified water is selected as the solvent due to the high solubility of this compound.[3]
-
Preparation of Standard Stock Solution: Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 ml volumetric flask. Dissolve and dilute to volume with purified water to obtain a concentration of 1000 µg/ml.[3]
-
Preparation of Working Standards: From the stock solution, prepare a series of dilutions in purified water to achieve concentrations ranging from 1 to 6 µg/ml.[3]
-
Wavelength Determination (λmax): Scan the prepared solutions in a UV-Vis spectrophotometer over a suitable wavelength range to determine the wavelength of maximum absorbance (λmax), which is approximately 264 nm.[3]
-
Calibration Curve Construction: Measure the absorbance of each working standard solution at 264 nm. Plot a graph of absorbance versus concentration. The curve should exhibit linearity in the specified concentration range.[3]
-
Sample Analysis: Prepare the sample solution from the tablet dosage form by dissolving a known quantity of powdered tablets in water, filtering, and diluting to a concentration within the calibration range. Measure its absorbance at 264 nm and determine the concentration using the regression equation from the calibration curve.[3]
RP-HPLC offers high specificity and is a stability-indicating method for analyzing this compound.[14][15][16]
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250mm x 4.6mm, 5µm particle size).[16]
-
Mobile Phase: A mixture of a buffer and organic solvents. A common composition is methanol, acetonitrile, and an acetate (B1210297) or phosphate (B84403) buffer, with pH adjusted to the acidic range (e.g., pH 3.0-5.6).[14][15] For example, a ratio of Methanol:Acetonitrile:1% Trichloroacetic Acid (80:10:10 v/v/v).[16]
-
Detection: UV detection at a wavelength of 220 nm or 263 nm.[10][16]
-
Injection Volume: 10-20 µl.
-
-
Preparation of Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 ml volumetric flask with the diluent (e.g., methanol). Further dilute to a working concentration of 100 µg/ml.[15]
-
Preparation of Sample Solution: Weigh and finely powder at least five tablets. Transfer a quantity of the powder equivalent to 10 mg of this compound to a 100 ml volumetric flask. Add diluent, sonicate for 20 minutes to ensure complete dissolution, and dilute to volume. Filter the solution through a 0.45 µm filter. Further dilute the filtrate to fall within the linear range of the assay.[15]
-
Analysis and Quantification: Inject the standard and sample solutions into the chromatograph. The retention time for this compound is typically between 2 and 4 minutes under these conditions.[16] Calculate the amount of drug in the sample by comparing the peak area of the sample with that of the standard.
Caption: General experimental workflow for drug quantification.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. ijrpr.com [ijrpr.com]
- 4. Bambuterol | C18H29N3O5 | CID 54766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mims.com [mims.com]
- 8. Clinical pharmacokinetics of bambuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C18H30ClN3O5 | CID 54765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. This compound | 81732-46-9 [chemicalbook.com]
- 12. Pharmacokinetics of bambuterol in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bambuterol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. tandfonline.com [tandfonline.com]
- 15. ijrpc.com [ijrpc.com]
- 16. sphinxsai.com [sphinxsai.com]
Methodological & Application
Application Note: RP-HPLC Method for Simultaneous Determination of Bambuterol and Montelukast
AN-BM-001
Introduction
Bambuterol (B1223079), a long-acting β2-adrenergic agonist, and Montelukast (B128269), a leukotriene receptor antagonist, are often co-formulated for the management of asthma. The combination of these two active pharmaceutical ingredients (APIs) necessitates a reliable and efficient analytical method for their simultaneous determination in pharmaceutical dosage forms. This application note describes a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the concurrent quantification of Bambuterol and Montelukast. The method is simple, precise, accurate, and suitable for routine quality control analysis.
Experimental Protocols
Materials and Reagents
-
Standards: Bambuterol Hydrochloride and Montelukast Sodium reference standards.
-
Solvents: HPLC grade Methanol (B129727), Acetonitrile, and water.
-
Reagents: Trifluoroacetic acid (TFA) or Trichloroacetic acid.
-
Sample: Combined tablet formulation containing this compound and Montelukast Sodium.
Instrumentation and Chromatographic Conditions
-
HPLC System: An isocratic HPLC system with a UV-Vis detector.
-
Column: A C18 column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm or Phenomenex C18, 250mm x 4.6mm, 5µ) is suitable.[1][2]
-
Mobile Phase: A filtered and degassed mixture of 0.1% Trifluoroacetic acid in water and Methanol in a ratio of 10:90 (v/v) or a mixture of methanol, acetonitrile, and 1% trichloroacetic acid in the ratio of 80:10:10 (v/v/v).[1][2]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 1.75 mg/mL each): Accurately weigh and transfer 193.5 mg of this compound (equivalent to 175 mg of Bambuterol) and 182 mg of Montelukast Sodium (equivalent to 175 mg of Montelukast) into a 100 mL volumetric flask.[2] Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve.[2] Make up the volume to 100 mL with methanol.
-
Working Standard Solution (e.g., 350 µg/mL each): Pipette 10 mL of the standard stock solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.[2]
Preparation of Sample Solutions
-
Sample Stock Solution: Weigh and powder twenty tablets to determine the average weight. Transfer an amount of the powder equivalent to the weight of one tablet into a 100 mL volumetric flask. Add approximately 70 mL of methanol, sonicate for 15 minutes to ensure complete dissolution of the active ingredients, and then make up the volume with methanol.[2]
-
Working Sample Solution: Filter the sample stock solution through a 0.45 µm membrane filter. Pipette an appropriate volume of the filtrate into a volumetric flask and dilute with the mobile phase to obtain a final concentration within the linear range of the method.[1][2]
Method Validation
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines.[3] The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
The quantitative data for the RP-HPLC method validation for the simultaneous determination of Bambuterol and Montelukast are summarized in the tables below.
Table 1: System Suitability Parameters
| Parameter | Bambuterol | Montelukast | Acceptance Criteria |
| Retention Time (min) | ~2.37 | ~6.90 | ± 10% |
| Tailing Factor | < 1.5 | < 1.5 | ≤ 2 |
| Theoretical Plates | > 2000 | > 2000 | > 2000 |
Table 2: Method Validation Summary
| Validation Parameter | Bambuterol | Montelukast |
| Linearity Range (µg/mL) | 17.5 - 420[2] | 17.5 - 420[2] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 99.78%[2] | 99.48%[2] |
| Precision (% RSD) | ||
| - Intraday | < 2.0 | < 2.0 |
| - Interday | < 2.0 | < 2.0 |
| Limit of Detection (LOD) (µg/mL) | 0.175[2] | 0.35[2] |
| Limit of Quantification (LOQ) (µg/mL) | 0.525[2] | 1.05[2] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for RP-HPLC analysis of Bambuterol and Montelukast.
Logical Relationship of Method Validation
Caption: Key parameters for analytical method validation.
References
Application Note: UV Spectrophotometry for the Analysis of Bambuterol Hydrochloride Tablets
AN-UV-BHT-001
Introduction
Bambuterol (B1223079) hydrochloride is a long-acting β2-adrenoceptor agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Accurate and reliable analytical methods are crucial for the quality control of bambuterol hydrochloride in pharmaceutical formulations. This application note describes a simple, rapid, and cost-effective UV spectrophotometric method for the quantitative analysis of this compound in tablet dosage forms. The method is validated according to ICH guidelines, demonstrating its suitability for routine analysis in a quality control setting.[1]
Principle of the Method
The method is based on the measurement of the ultraviolet absorbance of a solution of this compound at its wavelength of maximum absorbance (λmax). The concentration of the drug is then determined by comparing the absorbance of the sample solution to that of a standard solution with a known concentration, following Beer-Lambert's law.
Experimental Protocols
1. Instrumentation and Materials
-
Instrument: A double-beam UV-Visible Spectrophotometer (e.g., Shimadzu UV-1800) with a spectral bandwidth of 1 nm.[2]
-
Reference Standard: this compound working standard of known purity.
-
Sample: Commercially available this compound tablets.
-
Glassware: Calibrated volumetric flasks and pipettes.
2. Preparation of Standard Stock Solution
A standard stock solution of this compound (100 µg/mL) is prepared by accurately weighing 10 mg of the reference standard and transferring it to a 100 mL volumetric flask.[1] The powder is dissolved in a small amount of the chosen solvent (purified water or methanol), and the volume is made up to the mark with the same solvent. The solution should be sonicated for approximately 5 minutes to ensure complete dissolution.[1][3]
3. Preparation of Sample Solution
Twenty tablets are accurately weighed to determine the average weight and then finely powdered.[2][3][4] A quantity of the tablet powder equivalent to 10 mg of this compound is accurately weighed and transferred to a 100 mL volumetric flask.[1][3] Approximately 70 mL of the solvent is added, and the flask is sonicated for 15 minutes to ensure complete extraction of the drug.[4] The solution is then cooled to room temperature, and the volume is made up to the mark with the solvent. The solution is filtered through a suitable filter paper (e.g., Whatman filter paper No. 41).[2]
4. Determination of Wavelength of Maximum Absorbance (λmax)
A suitable aliquot of the standard stock solution is diluted with the solvent to obtain a concentration of approximately 10 µg/mL. This solution is then scanned in the UV region (typically 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax). The λmax for this compound is consistently found to be around 264 nm in water and 265 nm in methanol.[1][2][3]
5. Calibration Curve
A series of dilutions are prepared from the standard stock solution to obtain concentrations in the linear range (e.g., 1-6 µg/mL or 40-240 µg/mL, depending on the specific method validation).[1][3] The absorbance of each solution is measured at the determined λmax against the solvent blank. A calibration curve is then plotted with absorbance on the y-axis and concentration on the x-axis. The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve.
6. Analysis of Tablet Formulation
An appropriate dilution of the filtered sample solution is prepared to obtain a concentration within the linear range of the calibration curve. The absorbance of this solution is measured at the λmax against the solvent blank. The concentration of this compound in the sample solution is then calculated using the regression equation from the calibration curve.
Method Validation Summary
The described UV spectrophotometric method has been validated according to ICH guidelines, and the typical validation parameters are summarized in the table below.
| Parameter | Solvent: Purified Water | Solvent: Methanol |
| λmax | 264 nm[1][5] | 265 nm[3][6] |
| Linearity Range | 1 - 6 µg/mL[1] | 40 - 240 µg/mL[3][6] |
| Correlation Coefficient (r²) | > 0.999[7] | > 0.999[3] |
| Accuracy (% Recovery) | 98.6 - 101.5% | 95 - 98%[3] |
| Precision (%RSD) | < 2% | < 2%[3] |
| Limit of Detection (LOD) | 0.6 µg/mL[8] | 5.54 µg/mL[3] |
| Limit of Quantification (LOQ) | 1.8181 µg/mL[8] | 16.79 µg/mL[3] |
Experimental Workflow Diagram
References
- 1. ijrpr.com [ijrpr.com]
- 2. greenpharmacy.info [greenpharmacy.info]
- 3. orientjchem.org [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. uniquepubinternational.com [uniquepubinternational.com]
- 6. Spectrophotometric Method for Determination of this compound in Bulk and Tablets – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Enantioselective Analysis of Bambuterol Enantiomers by HPLC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bambuterol (B1223079), a long-acting β2-adrenoceptor agonist, is administered as a racemic mixture of two enantiomers. It serves as a prodrug, gradually metabolized in the body to the active compound terbutaline (B1683087).[1][2][3] The enantiomers of Bambuterol may exhibit different pharmacological and toxicological profiles, making their stereoselective analysis crucial in drug development, pharmacokinetic studies, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioselective separation and quantification of chiral compounds like Bambuterol.[1][4] This document provides detailed application notes and protocols for the enantioselective analysis of Bambuterol enantiomers by HPLC.
Principle of Enantioselective HPLC
Enantioselective HPLC separates enantiomers by utilizing a chiral stationary phase (CSP) or a chiral derivatizing agent. The differential interaction of the enantiomers with the chiral environment leads to different retention times, allowing for their separation and individual quantification. Direct separation on a CSP is often preferred due to its simplicity and reduced sample preparation requirements.[1][4]
Metabolic Pathway of Bambuterol
Bambuterol is extensively metabolized in the liver and by plasma cholinesterase to its active metabolite, terbutaline.[2][3] The (R)-enantiomer of Bambuterol is known to be a more potent inhibitor of butyrylcholinesterase than the (S)-enantiomer.[1] Understanding this metabolic pathway is essential for interpreting pharmacokinetic data.
Caption: Metabolic conversion of Bambuterol to Terbutaline.
Experimental Protocols
Method 1: Direct Enantioseparation on a Chiral Stationary Phase
This protocol is based on the direct separation of Bambuterol enantiomers using a polysaccharide-based chiral column.[1][4]
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS/MS) detector.
-
Chiral Column: Amylose based Chiralpak AD column is reported to be effective.[1][4]
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and an alcohol (e.g., ethanol (B145695) or isopropanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Bambuterol enantiomer standards.
-
Solvents of HPLC grade.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralpak AD (amylose-based) |
| Mobile Phase | Systematically studied, often a mixture of n-hexane/ethanol or similar |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Detection | UV detector or Tandem Mass Spectrometer (MS/MS) |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Injection Volume | 10 - 20 µL |
3. Standard Solution Preparation
-
Prepare a stock solution of racemic Bambuterol in a suitable solvent (e.g., methanol).
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to desired concentrations.
4. Sample Preparation (for biological matrices)
-
Liquid-Liquid Extraction (LLE): Extract the plasma or serum sample with a suitable organic solvent (e.g., ethyl acetate). Evaporate the organic layer and reconstitute the residue in the mobile phase.[5][6]
-
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to clean up the sample and concentrate the analytes.
5. Analysis
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to determine the retention times and response for each enantiomer.
-
Inject the prepared samples.
-
Identify and quantify the enantiomers in the samples by comparing their retention times and peak areas with those of the standards.
Method 2: Chiral Derivatization Followed by Reversed-Phase HPLC
This method involves derivatizing the Bambuterol enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral column. A microwave-assisted derivatization method has been shown to be rapid and efficient.[7]
1. Instrumentation and Materials
-
HPLC system with a UV or MS/MS detector.
-
Standard C18 reversed-phase column.
-
Chiral derivatizing agent.
-
Microwave reactor (for microwave-assisted derivatization).
-
Other reagents and solvents as required for the derivatization reaction.
2. Derivatization Procedure (Microwave-Assisted) [7]
-
To the sample containing Bambuterol enantiomers, add the chiral derivatizing agent and a catalyst (e.g., acetic acid).
-
Place the reaction mixture in a microwave reactor.
-
Irradiate for a short period (e.g., 3 minutes) under controlled temperature and power.
-
After the reaction, quench the reaction and prepare the sample for HPLC analysis.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | Standard C18 column |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).[5][6] |
| Flow Rate | Typically 0.5 - 1.0 mL/min |
| Detection | Tandem Mass Spectrometer (MS/MS) for high sensitivity and selectivity.[5][6][7] |
| Column Temperature | Ambient or controlled |
| Injection Volume | 5 - 20 µL |
4. Analysis
-
Follow the same procedure as in Method 1 for standard and sample analysis. The separated peaks will correspond to the diastereomeric derivatives.
Experimental Workflow
Caption: General workflow for the enantioselective analysis of Bambuterol.
Quantitative Data Summary
The following tables summarize quantitative data from various validated HPLC methods for the enantioselective analysis of Bambuterol.
Table 1: Linearity and Quantification Limits
| Method Description | Matrix | Linearity Range (pg/mL) | Lower Limit of Quantification (LOQ) (pg/mL) | Reference |
| Microwave-assisted chiral derivatization with UHPLC-MS/MS | Human Plasma | Not specified | 2.5 | [7] |
| LC-MS/MS for Bambuterol, monocarbamate Bambuterol, and terbutaline enantiomers | Human Plasma | 25.00 - 2500 | 25.00 | [5] |
| Chiral LC-MS/MS for Bambuterol and terbutaline enantiomers | Rat Plasma | 1 - 800 (ng/mL) | Not specified | [6] |
Table 2: Recovery and Precision
| Method Description | Matrix | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Microwave-assisted chiral derivatization with UHPLC-MS/MS | Human Plasma | 90.1 - 93.0 | Not specified | Not specified | [7] |
| LC-MS/MS for Bambuterol, monocarbamate Bambuterol, and terbutaline enantiomers | Human Plasma | Not specified | < 12.4 | < 12.4 | [5] |
| Chiral LC-MS/MS for Bambuterol and terbutaline enantiomers | Rat Plasma | Not specified | < 10.1 | < 10.1 | [6] |
Method Validation
Any developed enantioselective HPLC method must be thoroughly validated according to international guidelines (e.g., ICH) to ensure its suitability for the intended purpose. Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the enantiomers in the presence of other components in the sample matrix.
-
Linearity: The linear relationship between the concentration of the analyte and the analytical response.
-
Range: The concentration interval over which the method is precise, accurate, and linear.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The stability of the analytes in the sample matrix under different storage and processing conditions.
Conclusion
The enantioselective analysis of Bambuterol enantiomers by HPLC is a critical tool in pharmaceutical research and development. The choice between direct separation on a chiral stationary phase and chiral derivatization followed by analysis on a conventional column will depend on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available instrumentation. The protocols and data presented here provide a comprehensive guide for researchers and scientists to develop and validate robust and reliable methods for the enantioselective analysis of Bambuterol.
References
- 1. Preparative HPLC separation of bambuterol enantiomers and stereoselective inhibition of human cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bambuterol | C18H29N3O5 | CID 54766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of bambuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral analysis of bambuterol, its intermediate and active drug in human plasma by liquid chromatography-tandem mass spectrometry: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous analysis of bambuterol and its active metabolite terbutaline enantiomers in rat plasma by chiral liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective analysis of bambuterol in human plasma using microwave-assisted chiral derivatization coupled with ultra high performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cell Culture Models for Testing Bambuterol Hydrochloride Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bambuterol hydrochloride is a long-acting beta-2 adrenergic agonist (LABA) prodrug of terbutaline (B1683087), utilized in the management of asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is primarily attributed to the bronchodilatory and potential anti-inflammatory effects of its active metabolite, terbutaline. Evaluating the efficacy of Bambuterol in a preclinical setting necessitates robust in vitro models that can accurately recapitulate key aspects of its mechanism of action. This document provides detailed application notes and protocols for utilizing various cell culture models to assess the efficacy of this compound.
Bambuterol itself is largely inactive and requires metabolic conversion to terbutaline to exert its effects. Therefore, in vitro studies often focus on the activity of terbutaline. The primary mechanism of action involves the binding of terbutaline to β2-adrenergic receptors on airway smooth muscle cells, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn mediates smooth muscle relaxation. Additionally, β2-agonists have demonstrated anti-inflammatory properties by modulating the release of inflammatory mediators from various cell types, including airway epithelial cells.
Recommended In Vitro Cell Models
A multi-faceted approach employing different cell lines is recommended to comprehensively evaluate the dual effects of Bambuterol (via its active metabolite, terbutaline).
-
Human Airway Smooth Muscle (hASM) Cells: The primary cell type for assessing bronchodilatory effects. These cells endogenously express β2-adrenergic receptors and are a direct target for terbutaline.
-
A549 Cells (Human Lung Adenocarcinoma Epithelial Cells): A widely used cell line for studying the anti-inflammatory effects of respiratory drugs. These cells can be stimulated to produce pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).
-
Calu-3 Cells (Human Bronchial Submucosal Gland Epithelial Cells): These cells form polarized monolayers with tight junctions, making them an excellent model for studying drug transport and anti-inflammatory effects in a setting that mimics the airway epithelial barrier.
-
HEK293 Cells Stably Expressing β2-Adrenergic Receptor: A recombinant cell line used for specific investigation of β2-adrenergic receptor binding and downstream signaling in a controlled system.
Data Presentation
Quantitative Efficacy of Terbutaline (Active Metabolite of Bambuterol)
| Cell Line | Assay | Parameter | Terbutaline Efficacy | Reference |
| Human Airway Smooth Muscle (hASM) Cells | cAMP Formation | EC50 | 2.3 µM | [1] |
| Isolated Rat Tracheal Smooth Muscle | Muscle Relaxation | Effective Concentration | ≥ 1 µM | |
| J774 Mouse Macrophages | TNF-α Production (LPS-stimulated) | Inhibition | Dose-dependent inhibition observed with 100 nM | [2] |
| Human Pulmonary Microvascular Endothelial Cells | LPS-induced Injury | Protection | Concentration-dependent protection | [3] |
Signaling and Experimental Workflow Diagrams
Bambuterol Mechanism of Action
References
Application Notes and Protocols for In Vivo Studies of Bambuterol Hydrochloride in Animal Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing established animal models of allergic asthma for the in vivo evaluation of Bambuterol hydrochloride. The protocols are based on well-characterized methodologies, primarily the ovalbumin (OVA)-induced murine model of allergic asthma. While direct in vivo studies of Bambuterol in these specific asthma models are not extensively published, the data presented is based on studies of its active metabolite, terbutaline, which provides a strong rationale for the expected efficacy of Bambuterol.[1][2]
This compound is a long-acting beta-2 adrenoceptor agonist used in the treatment of asthma.[3] It functions as a prodrug, being converted in the body to its active form, terbutaline.[3] The therapeutic effects of Bambuterol are mediated through the stimulation of beta-2 adrenergic receptors, leading to the relaxation of bronchial smooth muscle and bronchodilation.[4][5]
Mechanism of Action: Beta-2 Adrenergic Receptor Signaling
Bambuterol, after its conversion to terbutaline, binds to beta-2 adrenergic receptors on the surface of airway smooth muscle cells. This binding initiates a signaling cascade that results in muscle relaxation. The key steps are the activation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light-chain kinase (MLCK), leading to bronchodilation.[4][5]
References
- 1. Differential effects of inhaled R- and S-terbutaline in ovalbumin-induced asthmatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic treatment in vivo with β-adrenoceptor agonists induces dysfunction of airway β2-adrenoceptors and exacerbates lung inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence from a mouse model supports repurposing an anti-asthmatic drug, bambuterol, against Alzheimer's disease by administration through an intranasal route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medcentral.com [medcentral.com]
- 5. mims.com [mims.com]
Application Notes & Protocol for Forced Degradation Study of Bambuterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forced degradation, or stress testing, is a critical component in the development of pharmaceutical products. It involves subjecting the drug substance to conditions more severe than accelerated stability studies to identify potential degradation products and establish degradation pathways.[1] This process is essential for developing and validating stability-indicating analytical methods, which are required for regulatory submissions.[1][2] The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) and Q1B, provide a framework for conducting these studies.[2][3]
Bambuterol (B1223079) hydrochloride is a long-acting beta2-adrenergic agonist used in the management of asthma.[4] As a prodrug, it is converted in the body to the active metabolite, terbutaline (B1683087).[4] Understanding the degradation profile of Bambuterol hydrochloride under various stress conditions is crucial for ensuring its quality, safety, and efficacy throughout its shelf life.
This document provides a detailed protocol for conducting a forced degradation study of this compound, including the preparation of stress samples, analytical methodology, and data interpretation.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water (Milli-Q or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphate (B84403) buffer
-
All other chemicals and reagents should be of analytical grade.
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector. A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[5][6]
-
pH meter
-
Water bath
-
Hot air oven
-
Photostability chamber
-
Analytical balance
-
Volumetric flasks and pipettes
Preparation of Stock and Working Solutions
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol, acetonitrile, and water) at a concentration of approximately 1 mg/mL.[5][7] From this stock solution, prepare working solutions for each stress condition.
Forced Degradation (Stress) Conditions
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3] The following conditions are recommended based on ICH guidelines and literature on Bambuterol degradation.[3][6][8][9]
-
Acid Hydrolysis:
-
Treat the drug solution with 0.1 M HCl and 1 M HCl.
-
Conduct the study at room temperature and, if no significant degradation is observed, at an elevated temperature (e.g., 60°C).[10][11]
-
Collect samples at various time points (e.g., 2, 4, 8, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
Treat the drug solution with 0.1 M NaOH and 1 M NaOH.
-
Follow the same temperature and time point strategy as for acid hydrolysis.[11]
-
Neutralize the samples with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
Treat the drug solution with 3% and 30% H₂O₂.
-
Conduct the study at room temperature.
-
Protect the samples from light.
-
Collect samples at various time points.
-
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[1]
-
A control sample should be protected from light by wrapping it in aluminum foil.
-
-
Neutral Hydrolysis:
-
Reflux the drug solution in water at a temperature of 60°C for 1 hour.[10]
-
Analytical Method
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.
-
Chromatographic Conditions (Example):
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile.[5][6] The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm[12]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)[10]
-
-
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The forced degradation samples will be used to prove the specificity of the method.
Data Presentation
Summarize the quantitative results of the forced degradation studies in a clear and structured table.
| Stress Condition | Reagent Concentration/Intensity | Temperature (°C) | Time (hours) | Assay of Bambuterol HCl (%) | % Degradation | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | Room Temp | 24 | |||
| 1 M HCl | 60 | 8 | ||||
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 24 | |||
| 1 M NaOH | 60 | 8 | ||||
| Oxidation | 3% H₂O₂ | Room Temp | 24 | |||
| 30% H₂O₂ | Room Temp | 8 | ||||
| Thermal (Solid) | N/A | 80 | 48 | |||
| Thermal (Solution) | N/A | 80 | 24 | |||
| Photolytic (Solid) | 1.2 million lux hours | Ambient | - | |||
| Photolytic (Solution) | 1.2 million lux hours | Ambient | - | |||
| Neutral Hydrolysis | Water | 60 | 1 |
Visualizations
Experimental Workflow
Caption: Workflow for the forced degradation study of this compound.
Potential Degradation Pathways
This compound is known to be labile under acidic, basic, neutral, oxidative, and photolytic conditions, while it is relatively stable under thermal stress.[6][8][9] The primary degradation pathway involves the hydrolysis of the carbamate (B1207046) groups to form the active metabolite, terbutaline.[13] Further degradation of terbutaline and other intermediates can also occur. Studies have identified up to 12 degradation products under various stress conditions.[8][9]
Caption: Simplified potential degradation pathways of this compound.
Conclusion
This protocol provides a comprehensive framework for conducting a forced degradation study of this compound in accordance with regulatory expectations. The results of these studies are integral to understanding the intrinsic stability of the molecule, establishing its degradation profile, and developing a robust, stability-indicating analytical method. This information is fundamental for ensuring the quality and safety of the final drug product.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. wjpsonline.com [wjpsonline.com]
- 11. veeprho.com [veeprho.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: High-Throughput LC-MS/MS Method for the Identification of Bambuterol Degradation Products
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and characterization of bambuterol (B1223079) and its degradation products. Bambuterol, a prodrug of the β2-adrenergic agonist terbutaline, is susceptible to degradation under various stress conditions.[1][2][3] This method is crucial for researchers, scientists, and drug development professionals involved in stability testing, impurity profiling, and quality control of bambuterol formulations. The protocol outlines a comprehensive approach, including forced degradation studies, sample preparation, and optimized LC-MS/MS parameters for the separation and identification of potential degradants.
Introduction
Bambuterol is a long-acting bronchodilator used in the management of asthma and other respiratory diseases.[2] As a carbamate (B1207046) ester prodrug, it is slowly hydrolyzed in the body to its active metabolite, terbutaline.[2][4][5] The chemical stability of bambuterol is a critical quality attribute, and understanding its degradation pathways is essential for ensuring the safety and efficacy of pharmaceutical products. Forced degradation studies, as recommended by the International Conference on Harmonization (ICH) guidelines, are performed to identify potential degradation products that may arise during manufacturing, storage, and administration.[1][3]
This application note provides a detailed protocol for subjecting bambuterol to forced degradation under acidic, basic, oxidative, and photolytic conditions.[1][3] A subsequent LC-MS/MS method is described for the separation and identification of the resulting degradation products. This method is designed to be a stability-indicating assay, capable of separating the parent drug from its degradation products.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are performed to generate the potential degradation products of bambuterol.
1. Acidic Degradation:
-
Dissolve 10 mg of bambuterol hydrochloride in 10 mL of 0.1 M hydrochloric acid.
-
Reflux the solution at 80°C for 8 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.
-
Dilute the final solution with the mobile phase to a suitable concentration for LC-MS/MS analysis.
2. Basic Degradation:
-
Dissolve 10 mg of this compound in 10 mL of 0.1 M sodium hydroxide.
-
Reflux the solution at 80°C for 4 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M hydrochloric acid.
-
Dilute the final solution with the mobile phase to a suitable concentration for LC-MS/MS analysis.
3. Oxidative Degradation:
-
Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the final solution with the mobile phase to a suitable concentration for LC-MS/MS analysis.
4. Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in water) to UV light (254 nm) for 48 hours.
-
Prepare a control sample stored in the dark under the same conditions.
-
Dilute the final solutions with the mobile phase to a suitable concentration for LC-MS/MS analysis.
Sample Preparation for LC-MS/MS Analysis
-
Forced degradation samples: Dilute the stressed samples with the mobile phase to a final concentration of approximately 10 µg/mL.
-
Filter the diluted samples through a 0.22 µm syringe filter before injection.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Scan Mode | Full Scan (m/z 100-1000) and Product Ion Scan |
| Collision Energy | Ramped (e.g., 10-40 eV for fragmentation) |
Data Presentation
The following table summarizes the key degradation products of bambuterol identified under various stress conditions. The mass-to-charge ratios (m/z) for the protonated molecules [M+H]⁺ are provided.
| Degradation Product (DP) | Stress Condition(s) | Observed m/z [M+H]⁺ | Proposed Structure/Identity |
| Bambuterol | - | 367.2 | Parent Drug |
| DP-1 | Acidic, Neutral | 296.2 | Monocarbamate Bambuterol |
| DP-3 | Acidic, Basic, Neutral | 225.1 | Terbutaline |
| DP-4 | Acidic, Basic, Neutral, Oxidative, Photolytic | 241.1 | N-desmethylterbutaline |
| DP-6 | Basic | 253.1 | Unknown |
| DP-8 | Basic, Photolytic | 269.1 | Unknown |
| DP-9 | Oxidative | 383.2 | Bambuterol N-oxide |
| DP-11 | Acidic, Basic, Neutral, Oxidative | 211.1 | Unknown |
Note: The identification of unknown degradation products may require further characterization using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][6]
Visualizations
Bambuterol Degradation Pathway
Caption: Proposed Degradation Pathway of Bambuterol.
LC-MS/MS Experimental Workflow
Caption: LC-MS/MS Experimental Workflow for Bambuterol Degradation Analysis.
Conclusion
The LC-MS/MS method presented in this application note provides a sensitive and reliable approach for the identification and characterization of bambuterol degradation products. The detailed protocol for forced degradation studies and the optimized chromatographic and mass spectrometric conditions allow for the effective separation and detection of degradants. This method serves as a valuable tool for stability testing and impurity profiling in the development and quality control of bambuterol-containing pharmaceutical products. Further structural elucidation of unknown degradation products can be achieved by employing high-resolution mass spectrometry and NMR analysis.[1][6]
References
- 1. Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Clinical pharmacokinetics of bambuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
Application Note: Preparation of Bambuterol Hydrochloride Standard Solution
AN-0012
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of Bambuterol (B1223079) hydrochloride standard solutions for use in various analytical applications, such as High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV) Spectrophotometry.
Introduction
Bambuterol hydrochloride, the hydrochloride salt of bambuterol, is a long-acting beta-adrenoceptor agonist used as a bronchodilator in the treatment of asthma.[1][2] It functions as a prodrug, which is converted in the body to the active compound, terbutaline (B1683087).[2][3] As specified in pharmacopeias like the British Pharmacopoeia (BP), accurate quantitative analysis is crucial for quality control and formulation development.[4][5] The preparation of a precise and stable standard solution from a well-characterized reference substance is a prerequisite for reliable and reproducible analytical results.[6] This protocol outlines the standardized procedures for preparing stock and working standard solutions of this compound.
Materials and Equipment
-
Reference Standard: this compound CRS (Chemical Reference Substance) of known purity.[4][6]
-
Solvents (HPLC or Analytical Grade):
-
Equipment:
Experimental Protocols
Solvent Selection
The choice of solvent is critical and depends on the analytical technique to be employed. Purified water is a suitable solvent for UV-spectrophotometric analysis.[7] For reverse-phase HPLC (RP-HPLC), methanol (B129727) is commonly used as a solvent or diluent for the standard solution.[8][9] Other solvents like ethyl alcohol have been used for techniques such as HPTLC.[10] Ensure the chosen solvent is compatible with the mobile phase and analytical column in chromatographic methods.
Preparation of Standard Stock Solution (Example: 1000 µg/mL in Methanol)
This protocol is for preparing a primary stock solution, which can be further diluted to create working standards.
-
Weighing: Accurately weigh approximately 10 mg of the this compound reference standard.[8]
-
Transfer: Carefully transfer the weighed powder into a 10 mL Class 'A' volumetric flask.
-
Dissolution: Add approximately 7 mL of methanol to the flask.
-
Sonication: Place the flask in an ultrasonic bath for 10-15 minutes to ensure complete dissolution of the standard.[8][9]
-
Volume Adjustment: Allow the solution to return to room temperature. Make up the volume to the 10 mL mark with methanol.
-
Homogenization: Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Labeling: Clearly label the flask with the compound name, concentration (1000 µg/mL), preparation date, and initials of the analyst.
Preparation of Working Standard Solutions (Example: 100 µg/mL)
Working standards are prepared by diluting the stock solution to concentrations suitable for the analytical method's calibration range.
-
Pipetting: Pipette 1.0 mL of the 1000 µg/mL Standard Stock Solution into a 10 mL Class 'A' volumetric flask.[8]
-
Dilution: Dilute to the mark with the chosen solvent (e.g., methanol or the mobile phase).
-
Homogenization: Stopper the flask and invert it 15-20 times to mix thoroughly. This solution now has a concentration of 100 µg/mL.
-
Serial Dilutions: Further serial dilutions can be performed to construct a calibration curve covering the desired concentration range (e.g., 0.5-150 µg/mL for HPLC).[8][9]
Storage and Stability
Prepared standard solutions should be stored in a cool, dark place, typically under refrigeration, to minimize degradation. Studies have shown that standard solutions of this compound can be stable for up to 48 hours when properly stored.[11] It is recommended to prepare fresh solutions for each analytical run or to validate the stability for longer storage periods.
Data Presentation
The following table summarizes typical concentrations and solvents used for the preparation of this compound standard solutions for different analytical methods.
| Parameter | UV-Spectrophotometry | RP-HPLC | qNMR | HPTLC |
| Common Solvent(s) | Purified Water[7][12] | Methanol[8][9], Phosphate Buffer[6] | Deuterium Oxide (D₂O)[3] | Ethyl Alcohol[10] |
| Stock Solution Conc. | 100 - 1000 µg/mL[7] | 200 - 1000 µg/mL[8][9] | 1.0 - 16.0 mg/mL[3] | 1000 µg/mL[10] |
| Typical Working Range | 1 - 6 µg/mL[7] | 0.5 - 150 µg/mL[8][9] | 1.0 - 16.0 mg/mL[3] | 125 - 1000 µg/mL[10] |
Visualized Workflow
The following diagrams illustrate the logical workflow for preparing standard solutions.
References
- 1. This compound | C18H30ClN3O5 | CID 54765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hpc-standards.com [hpc-standards.com]
- 3. Stability indicating eco-friendly quantitation of terbutaline and its pro-drug bambuterol using quantitative proton nuclear magnetic spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nhathuocngocanh.com [nhathuocngocanh.com]
- 5. Determination of Montelukast Sodium and this compound in Tablets using RP HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. ijrpr.com [ijrpr.com]
- 8. ijrpc.com [ijrpc.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Bambuterol Hydrochloride in Pediatric Asthma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bambuterol (B1223079) hydrochloride in pediatric asthma research, including its mechanism of action, relevant signaling pathways, and detailed protocols for clinical investigation.
Introduction
Bambuterol hydrochloride is a long-acting beta-2 adrenergic receptor agonist used in the management of asthma.[1][2][3] It is a prodrug of terbutaline (B1683087), meaning it is administered in an inactive form and is then metabolized in the body to its active form, terbutaline.[2][4][5] This characteristic allows for a prolonged duration of action, making once-daily dosing possible and potentially improving patient adherence, a significant factor in pediatric populations.[4][5][6] Clinical studies have demonstrated its efficacy and safety in children for the treatment of asthma and bronchospasm.[6][7][8]
Mechanism of Action
Bambuterol exerts its therapeutic effect through its active metabolite, terbutaline. The mechanism involves the stimulation of beta-2 adrenergic receptors, leading to bronchodilation.[4][5]
-
Absorption and Conversion : Following oral administration, bambuterol is absorbed from the gastrointestinal tract.[5] It is then slowly hydrolyzed, primarily by the enzyme butyrylcholinesterase found in the plasma and liver, to its active form, terbutaline.[5][9]
-
Beta-2 Adrenergic Receptor Activation : Terbutaline selectively binds to and stimulates beta-2 adrenergic receptors located on the smooth muscle cells of the airways.[4][5]
-
Signal Transduction Cascade : This receptor activation stimulates the enzyme adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[2][4]
-
Smooth Muscle Relaxation : The elevated cAMP levels activate protein kinase A (PKA). PKA then phosphorylates and inactivates myosin light-chain kinase (MLCK), an enzyme essential for muscle contraction. This inactivation leads to the relaxation of the bronchial smooth muscle, resulting in bronchodilation and relief from asthma symptoms.[4][5]
Signaling Pathway Diagram
Caption: Bambuterol's mechanism of action leading to bronchodilation.
Experimental Protocols
The following are detailed methodologies for key experiments in pediatric asthma research involving this compound, based on published studies.
Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of bambuterol and its active metabolite, terbutaline, in pediatric subjects with asthma.
Study Design: A multi-center, open-label or double-blind, randomized, parallel-group or crossover study.[6][10]
Subject Population: Children aged 2-12 years with a confirmed diagnosis of asthma.[6][7] Stratification by age (e.g., 2-5 years and 6-12 years) and ethnicity may be required.[10][11]
Methodology:
-
Inclusion and Exclusion Criteria: Define clear criteria for subject enrollment, including asthma severity, current medications, and absence of comorbidities.
-
Dosing Regimen: Administer this compound as an oral solution or tablet at a specified dose (e.g., 10 mg or 20 mg) once daily, typically in the evening.[6][7]
-
Blood Sampling:
-
Collect venous blood samples into heparinized tubes at pre-defined time points: pre-dose (0 hours), and at multiple intervals post-dose (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) to capture the full pharmacokinetic profile at steady state.[10]
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -20°C or lower until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of bambuterol and terbutaline in plasma.
-
Determine the lower limit of quantification (LLOQ) for both analytes.
-
-
Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters for both bambuterol and terbutaline using non-compartmental analysis:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time 0 to 24 hours (AUC0-24)
-
Apparent terminal half-life (t1/2)
-
Apparent plasma clearance (CL/F)
-
Apparent volume of distribution (Vd/F)
-
-
Clinical Efficacy and Safety Study Protocol
Objective: To evaluate the efficacy and safety of once-daily this compound compared to placebo or an active comparator (e.g., terbutaline three times daily) in pediatric subjects with asthma.
Study Design: A randomized, double-blind, parallel-group, multicenter study with a run-in period.[6]
Methodology:
-
Run-in Period: A 2-week run-in period to establish baseline asthma symptoms and medication use.
-
Randomization and Blinding: Randomly assign subjects to receive either bambuterol or the comparator in a double-blind manner.
-
Treatment Period: A treatment period of at least 3 months.[6]
-
Efficacy Assessments:
-
Peak Expiratory Flow (PEF): Instruct subjects/caregivers to record morning and evening PEF using a portable peak flow meter.
-
Spirometry: Perform spirometry to measure Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC) at clinic visits.
-
Asthma Symptoms: Use a daily diary to record asthma symptoms (e.g., wheezing, coughing, shortness of breath), use of rescue medication (inhaled short-acting beta-2 agonists), and nighttime awakenings due to asthma.
-
-
Safety Assessments:
-
Adverse Events (AEs): Monitor and record all AEs throughout the study.
-
Vital Signs: Measure pulse rate and blood pressure at clinic visits.
-
Laboratory Tests: Collect blood and urine samples for standard hematology and clinical chemistry assessments at baseline and at the end of the study.
-
Experimental Workflow Diagram
Caption: A typical workflow for a pediatric clinical trial of bambuterol.
Data Presentation
The following tables summarize quantitative data from key clinical studies on this compound in pediatric asthma.
Table 1: Pharmacokinetic Parameters of Terbutaline after Bambuterol Administration in Asthmatic Children
| Population | Bambuterol Dose | Mean AUC (nmol L⁻¹ h) |
| Preschool Caucasians | 5 mg (twice daily) | 128 |
| 10 mg (once daily) | 242 | |
| School-aged Caucasians | 10 mg (once daily) | 213 |
| 20 mg (once daily) | 406 | |
| Preschool Orientals | 2.5 mg (once daily) | 87.4 |
| 5 mg (once daily) | 202 | |
| School-aged Orientals | 10 mg (once daily) | 356 |
| 20 mg (once daily) | 640 |
Data extracted from a study investigating dose proportionality and ethnic differences in bambuterol pharmacokinetics.[10][11]
Table 2: Efficacy of Once-Daily Bambuterol vs. Three-Times-Daily Terbutaline in Children Aged 2-5 Years
| Efficacy Parameter | Bambuterol (10 mg once daily) | Terbutaline (0.075 mg/kg three times daily) |
| Mean Increase in Morning PEF (L/min) | 23.3 | 16.9 |
| Mean Increase in Evening PEF (L/min) | 20.6 | 20.2 |
Results from a 3-month, double-blind, randomized, parallel-group study. No statistically significant differences were observed between the treatment groups.[6]
Table 3: Steady-State Plasma Concentrations of Terbutaline in a One-Year Safety Study
| Age Group | Treatment | Formulation | Mean Steady-State Plasma Terbutaline Concentration (nmol/L) |
| 2-5 years | Bambuterol | Oral Solution | 10.3 - 11.3 |
| Terbutaline | Oral Solution | 7.5 - 9.7 | |
| 6-12 years | Bambuterol | Tablet | 8.0 - 11.5 |
| Terbutaline | Tablet | 10.6 - 15.2 |
Data from an open, randomized, parallel-group, one-year safety study.[7][12]
Logical Relationship Diagram for Dose Adjustment
Caption: Dosing considerations for bambuterol in different pediatric populations.
Conclusion
This compound offers a valuable therapeutic option for pediatric asthma, with the convenience of once-daily dosing. The provided protocols and data serve as a guide for researchers and drug development professionals in designing and interpreting studies on bambuterol in this population. It is crucial to consider factors such as age and ethnicity, which can influence the pharmacokinetic profile and appropriate dosing of the drug. Further research can continue to refine its use and explore its long-term benefits in the management of pediatric asthma.
References
- 1. Bambuterol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. Bambuterol | C18H29N3O5 | CID 54766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bambuterol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Comparative study using oral solutions of bambuterol once daily or terbutaline three times daily in 2-5-year-old children with asthma. Bambuterol Multicentre Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-year safety study with bambuterol once daily and terbutaline three times daily in 2-12-year-old children with asthma. The Bambuterol Multicentre Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JoDrugs. JoDrugs - BAMBUTEROL [jodrugs.com]
- 9. Clinical pharmacokinetics of bambuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of bambuterol during oral administration to asthmatic children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Analysis of Bambuterol Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Bambuterol (B1223079) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting mobile phase for Bambuterol hydrochloride analysis on a C18 column?
A common starting point for the reversed-phase HPLC analysis of this compound is a mixture of an acidic buffer and an organic solvent. For example, a mobile phase consisting of a phosphate (B84403) buffer (pH adjusted to around 5.0-5.6) and acetonitrile (B52724) in a ratio of approximately 75:25 or 70:30 (v/v) has been shown to be effective.[1][2] Another option involves using an ion-pairing agent or an acid additive like trifluoroacetic acid (TFA) or ortho-phosphoric acid (OPA) in the mobile phase.[3][4][5]
Q2: Which type of HPLC column is most suitable for this compound analysis?
Reversed-phase columns, particularly C18 (ODS) columns, are widely and successfully used for the analysis of this compound.[1][2][6] These columns provide good retention and separation based on the compound's hydrophobicity. For specific applications like enantioselective separation, chiral columns such as amylose-based Chiralpak AD are necessary.[7][8]
Q3: What is the typical detection wavelength for this compound?
This compound can be effectively detected using a UV detector. The wavelength is often set between 210 nm and 220 nm[3][4][6], though some methods have utilized wavelengths up to 254 nm.[5]
Q4: How does mobile phase pH affect the retention and peak shape of Bambuterol?
Mobile phase pH is a critical parameter as Bambuterol is a basic compound. The pH influences the ionization state of the analyte.[9] At a pH below its pKa, Bambuterol will be ionized, which can sometimes lead to interactions with residual silanol (B1196071) groups on the silica-based column packing, potentially causing peak tailing. Adjusting the pH with a suitable buffer (e.g., phosphate buffer) helps to ensure a consistent ionization state, leading to stable retention times and improved peak symmetry.[10] Typically, a slightly acidic to neutral pH (e.g., pH 3 to 6) is used to achieve good chromatography.[11][12]
HPLC Method Parameters for Bambuterol Analysis
The following table summarizes various mobile phase compositions and conditions reported in the literature for the HPLC analysis of this compound.
| Mobile Phase Composition | Column Type | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Acetonitrile : Phosphate Buffer (pH 5.0) (25:75 v/v) | Waters, X-bridge C-18 | 1.0 | 217 | [1] |
| Buffer (0.01M KH₂PO₄, pH 5.6) : Acetonitrile (70:30 v/v) | Phenomenex Luna C18 | 1.0 | 217 | [2] |
| Methanol (B129727) : Acetonitrile : 1% Trichloroacetic Acid (80:10:10 v/v/v) | Phenomenex C18 | 1.0 | 220 | [6] |
| 0.1% Trifluoroacetic Acid : Methanol (10:90 v/v) | Inertsil ODS-3CV C18 | 0.8 | 220 | [4] |
| 0.1% OPA Buffer : Acetonitrile (65:35 v/v) | Std Discovery C18 | 1.0 | 254 | [5] |
| 0.025% TFA in Water and 0.025% TFA in Acetonitrile (Gradient) | Acquity BEH C18 | 0.3 | 210 | [3] |
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
Q5: Why is my Bambuterol peak showing significant tailing?
Peak tailing for basic compounds like Bambuterol is a frequent issue in reversed-phase HPLC.
-
Potential Cause 1: Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica (B1680970) packing of the column can interact with the basic analyte, causing tailing.[13]
-
Solution: Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%) to block the active silanol sites. Alternatively, lower the mobile phase pH to protonate the silanols and reduce interaction. Using a highly end-capped, base-deactivated column is also recommended.
-
-
Potential Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[14][15]
-
Solution: Reduce the injection volume or dilute the sample and re-inject.
-
-
Potential Cause 3: Column Contamination/Deterioration: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape.[16][17]
-
Solution: First, try flushing the column with a strong solvent. If a guard column is used, replace it. If the problem persists, the analytical column may need to be replaced.[15]
-
Caption: Troubleshooting flowchart for Bambuterol peak tailing.
Q6: My retention time for Bambuterol is drifting or shifting between injections. What is the cause?
Retention time instability can compromise the reliability of your analysis.[13]
-
Potential Cause 1: Inconsistent Mobile Phase Composition: Small errors in preparing the mobile phase, especially the organic solvent to buffer ratio, can cause significant shifts in retention.[18] Evaporation of the more volatile organic component can also alter the composition over time.
-
Solution: Prepare the mobile phase accurately, preferably by weight. Keep the solvent reservoir covered and prepare fresh mobile phase daily. Ensure the pump is mixing solvents correctly if using a gradient or isocratic mixing system.
-
-
Potential Cause 2: Unstable Column Temperature: Fluctuations in the ambient temperature can affect retention time.
-
Solution: Use a column oven to maintain a constant and stable temperature throughout the analytical run.
-
-
Potential Cause 3: Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the injection sequence.
-
Solution: Ensure the column is flushed with the mobile phase for a sufficient time (e.g., 15-30 minutes or until a stable baseline is achieved) before the first injection.[13]
-
-
Potential Cause 4: Mobile Phase pH Drift: If the buffer has poor capacity or is incorrectly prepared, the pH of the mobile phase can change, affecting the retention of the ionizable Bambuterol.[18]
-
Solution: Use a buffer within ±1 pH unit of its pKa.[10] Ensure the buffer is prepared correctly and measure the pH of the aqueous portion before mixing with the organic solvent.
-
Q7: How can I improve poor resolution between Bambuterol and an impurity or its degradation product, terbutaline (B1683087)?
Achieving adequate resolution is key for accurate quantification.
-
Potential Cause 1: Inadequate Mobile Phase Strength: The ratio of organic solvent to aqueous buffer may not be optimal.
-
Solution: Systematically adjust the percentage of the organic modifier (e.g., acetonitrile or methanol). Decreasing the organic content will generally increase the retention time and may improve the separation between peaks.
-
-
Potential Cause 2: Suboptimal pH: The mobile phase pH may not be providing the best selectivity.
-
Potential Cause 3: Incorrect Organic Modifier: The choice of organic solvent can influence selectivity.
-
Solution: Try switching the organic modifier. For example, if you are using acetonitrile, try running the separation with methanol. The different solvent properties can alter the elution order and improve resolution.
-
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound in bulk or simple formulations.
-
Mobile Phase Preparation (Phosphate Buffer:Acetonitrile):
-
Prepare a 0.01M potassium dihydrogen orthophosphate buffer by dissolving 1.36 g of KH₂PO₄ in 1000 mL of HPLC-grade water.[2]
-
Adjust the pH of the buffer to 5.6 using a suitable base (e.g., dilute potassium hydroxide).[2]
-
Filter the buffer through a 0.45 µm membrane filter.
-
Mix the filtered buffer with HPLC-grade acetonitrile in a ratio of 70:30 (v/v).
-
Degas the final mobile phase by sonicating for 10-15 minutes or by vacuum filtration.[2]
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent, such as methanol or the mobile phase. This creates a 100 µg/mL stock solution.
-
Prepare working standards by further diluting the stock solution as needed for calibration curves.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna C18)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled at 30 °C
-
Detection: UV at 217 nm[2]
-
Run Time: Sufficient to allow for the elution of the Bambuterol peak (typically under 5 minutes with these conditions).[1]
-
Caption: A logical workflow for optimizing an HPLC mobile phase.
References
- 1. METHOD DEVELOPMENT AND VALIDATION OF BAMBUTEROL IN PHARMACEUTICAL FORMULATION BY RP-HPLC METHOD | Semantic Scholar [semanticscholar.org]
- 2. ijrpc.com [ijrpc.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. wjpsonline.com [wjpsonline.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparative HPLC separation of bambuterol enantiomers and stereoselective inhibition of human cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. agilent.com [agilent.com]
- 11. Two RP-HPLC assay methods with different chromatographic approaches for the simultaneous estimation of bambuterol and its main degradation product, terbutaline - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. mastelf.com [mastelf.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. uhplcs.com [uhplcs.com]
- 17. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. waters.com [waters.com]
Technical Support Center: Bambuterol Hydrochloride Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bambuterol (B1223079) hydrochloride in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of bambuterol hydrochloride solutions.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low assay value for this compound. | Degradation due to improper pH of the aqueous solution. Bambuterol is labile in acidic, basic, and neutral aqueous media.[1] | Ensure the pH of the solution is controlled and appropriate for the experiment. For short-term storage, consider buffering the solution. Long-term storage of aqueous solutions is not recommended.[2] |
| Appearance of unknown peaks in chromatogram. | Formation of degradation products. This compound degrades under various conditions to form multiple byproducts.[1][3] | Perform forced degradation studies to identify potential degradation products. Use a stability-indicating analytical method capable of separating the parent drug from its degradants.[4][5] |
| Discoloration or precipitation in the solution upon exposure to light. | Photodegradation. Bambuterol is susceptible to degradation upon exposure to light.[1] | Prepare and store solutions in amber-colored glassware or protect them from light using aluminum foil. Conduct experiments under controlled lighting conditions. |
| Inconsistent results between experimental batches. | Variability in storage conditions (temperature, light exposure) or solution preparation (pH). | Standardize protocols for solution preparation, storage, and handling. Maintain a detailed log of all experimental parameters. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and light. It is known to be labile under acidic, basic, neutral, oxidative, and photolytic stress conditions.[1] It is relatively stable under thermal stress in the solid state, but this does not extend to aqueous solutions.
Q2: What are the major degradation products of this compound in an aqueous solution?
A2: this compound degrades into several products. A significant degradation pathway involves the hydrolysis of the carbamate (B1207046) esters to form its active metabolite, terbutaline.[6] Forced degradation studies have identified up to 12 different degradation products under various stress conditions.[1][3] Under acidic and neutral hydrolysis, four primary degradation products are typically observed.[1] In alkaline conditions, five degradation products are commonly formed.[1]
Q3: How should I prepare and store aqueous solutions of this compound for experimental use?
A3: Aqueous solutions should be prepared fresh whenever possible. Use purified water, such as deionized or distilled water, for dissolution.[7] If short-term storage is necessary, it should be in a tightly sealed container, protected from light, and refrigerated. However, long-term storage of aqueous solutions is not recommended due to the potential for hydrolysis and other degradation pathways.[2]
Q4: What type of analytical method is suitable for assessing the stability of this compound?
A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV or PDA detection are the most common and effective techniques.[4][5][8] These methods can separate this compound from its degradation products, allowing for accurate quantification of the parent compound and monitoring of impurity formation.
Quantitative Data Summary
The following tables summarize the degradation of this compound under various stress conditions as reported in forced degradation studies.
Table 1: Summary of Degradation Products under Different Stress Conditions [1]
| Stress Condition | Number of Degradation Products Formed |
| Acid Hydrolysis | 4 |
| Base Hydrolysis | 5 |
| Neutral Hydrolysis | 4 |
| Oxidation | 6 |
| Photolysis | 6 |
Table 2: Stability of this compound in a Combined Formulation under Stress Conditions [5]
| Stress Condition | % Degradation of this compound |
| Acid Hydrolysis | No degradation observed |
| Base Hydrolysis | 40% |
| Peroxide Treatment (Oxidation) | 9.8% |
Note: The stability of a drug can be formulation-dependent. The data in Table 2 is for a specific combination product and may not be representative of this compound alone in a simple aqueous solution.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24 hours).
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water. Keep the mixture at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24 hours).
-
Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂). Keep the mixture at room temperature for a specified duration (e.g., 24 hours).
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC or UPLC method.
Protocol 2: Stability-Indicating UPLC Method[4]
This protocol provides an example of a UPLC method for the determination of this compound and its degradation products.
-
Instrumentation: Acquity UPLC system with a PDA detector.
-
Column: Acquity BEH-C18 (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution using a mixture of aqueous and organic (acetonitrile) phases.
-
Flow Rate: 0.45 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 2 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for forced degradation studies of bambuterol HCl.
References
- 1. Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Rapid RP-UPLC Method for the Simultaneous Estimation of this compound and Montelukast Sodium from Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijrpr.com [ijrpr.com]
- 8. METHOD DEVELOPMENT AND VALIDATION OF BAMBUTEROL IN PHARMACEUTICAL FORMULATION BY RP-HPLC METHOD | Semantic Scholar [semanticscholar.org]
Troubleshooting peak tailing in Bambuterol hydrochloride chromatography
Technical Support Center: Bambuterol Hydrochloride Chromatography
Welcome to the technical support center. This guide provides troubleshooting advice and answers to frequently asked questions regarding peak tailing in the chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing when analyzing this compound on a silica-based reversed-phase column?
A1: The most common cause of peak tailing for basic compounds like this compound is secondary interaction between the analyte and acidic silanol (B1196071) groups (Si-OH) on the surface of the silica (B1680970) stationary phase.[1][2][3][4] Bambuterol contains amine functional groups that can become protonated. These positively charged groups can then interact strongly with ionized, negatively charged silanol groups on the silica surface, leading to a secondary retention mechanism that delays a portion of the analyte molecules and causes a tailed peak.[2][3][4]
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical factor. At a mid-range pH (e.g., above 3), silanol groups on the silica surface become ionized (deprotonated), which promotes strong ionic interactions with the basic Bambuterol analyte, causing significant tailing.[1][2] To mitigate this, you can either:
-
Operate at a low pH (e.g., pH 2.5-3.5): This keeps the silanol groups in their neutral, protonated form, minimizing secondary ionic interactions and improving peak symmetry.[2][5][6]
-
Operate at a high pH (e.g., pH > 8): This neutralizes the Bambuterol molecule, preventing ionic interactions with the column. However, this requires a specialized pH-stable column, as traditional silica columns can degrade above pH 8.[7][8]
It is crucial to operate at a pH at least 1.5 to 2 units away from the analyte's pKa to ensure a consistent ionization state and prevent peak distortion.[9][10]
Q3: What are mobile phase additives and how can they help reduce peak tailing?
A3: Mobile phase additives are small amounts of reagents added to the mobile phase to improve chromatography. For basic compounds like Bambuterol, a common strategy is to add a "silanol blocker," which is typically a basic compound like an amine.[11][12]
-
Triethylamine (TEA): Adding a small concentration of TEA (e.g., 0.1-0.2%) to the mobile phase is a classic approach.[13][14] The TEA molecules compete with the basic analyte for interaction with the active silanol sites on the stationary phase, effectively masking them and leading to more symmetrical peaks.[15]
Q4: Can my column be the source of the problem?
A4: Yes, the column is a frequent source of peak shape issues.
-
Column Choice: Using a modern, high-purity silica column that is "end-capped" is highly recommended.[3] End-capping is a process that chemically treats most of the residual silanol groups, making them much less active and reducing the potential for peak tailing.[2] Polar-embedded columns can also provide shielding for basic compounds.[1]
-
Column Degradation: Over time, columns can become contaminated with strongly retained sample matrix components, or the stationary phase can degrade, exposing more active silanol sites.[16] This can lead to a sudden or gradual increase in peak tailing.
-
Column Voids: A physical shock or pressure fluctuations can cause the packed bed of the column to settle, creating a void at the inlet. This disrupts the flow path and can cause distorted peaks.[5]
If you suspect column degradation, flushing it with a strong solvent may help, but replacement is often necessary.[5] Using a guard column is an effective way to protect the analytical column from contamination and extend its lifetime.
Q5: Besides the column and mobile phase, what other instrumental factors can cause peak tailing?
A5: Several instrumental issues can contribute to peak tailing, often referred to as "extra-column effects":
-
Dead Volume: Excessive volume between the injector, column, and detector can cause the analyte band to spread, leading to broader and potentially tailing peaks.[1] This can be caused by using tubing with too wide an internal diameter or by poorly made connections.[6][16]
-
Sample Overload: Injecting too much sample (mass overload) or too large a volume can saturate the column, resulting in poor peak shape.[17][18] Try diluting your sample or reducing the injection volume to see if the peak shape improves.[18]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[16] Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent.[5]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. moravek.com [moravek.com]
- 10. researchgate.net [researchgate.net]
- 11. chiraltech.com [chiraltech.com]
- 12. RP-HPLC ANALYSIS OF ACIDIC AND BASIC DRUGS IN SYSTEMS WITH DIETHYLAMINE AS ELUENTS ADDITIVE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 17. acdlabs.com [acdlabs.com]
- 18. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
Improving Bambuterol hydrochloride recovery from biological matrices
Welcome to the technical support center for the analysis of Bambuterol (B1223079) hydrochloride in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the recovery and quantification of Bambuterol hydrochloride in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples like plasma and urine?
A1: The most frequently employed methods for extracting this compound from biological matrices are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1][2][3][4] The choice of method often depends on the desired level of sample cleanup, sensitivity, and the analytical technique to be used (e.g., HPLC, LC-MS/MS).[1][5][6]
Q2: Why is it important to use a cholinesterase inhibitor when processing plasma samples for this compound analysis?
A2: Bambuterol is a prodrug that is hydrolyzed by cholinesterase in the plasma to its active metabolite, terbutaline.[2] To accurately measure the concentration of the parent drug, it is crucial to inhibit this enzymatic activity immediately after sample collection by adding a cholinesterase inhibitor, such as neostigmine (B1678181) metilsulfate, and preparing the samples on ice.[6]
Q3: What are the typical analytical techniques used for the quantification of this compound in biological samples?
A3: High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a common technique.[7][8][9][10] For higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are widely used, especially for pharmacokinetic studies where concentrations can be very low.[1][5][6][11][12]
Q4: What are the expected recovery rates for this compound using different extraction methods?
A4: Recovery can vary depending on the method, matrix, and optimization of the protocol. For instance, an RP-HPLC method for the simultaneous determination of Montelukast sodium and this compound in tablets reported mean accuracies of 99.95 ± 0.63 for this compound.[9] Another study reported percentage recoveries for this compound and Montelukast sodium to be in the range of 99.1-100.0% and 98.0-101.6%, respectively.[2] For a UPLC-PDA method, the limit of detection (LOD) and limit of quantification (LOQ) for this compound were determined as 0.11 and 0.36 μg/mL, respectively.[13]
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
| Problem | Potential Cause | Troubleshooting Steps |
| Analyte not retained on the sorbent (found in load or wash fractions) | Sample solvent is too strong or has an incorrect pH. | Ensure the sample solvent is weaker than the elution solvent and that the pH is optimized for analyte retention.[14][15] |
| Loading flow rate is too high. | Decrease the flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent.[14][15] | |
| Sorbent bed was not properly conditioned or equilibrated. | Ensure the sorbent is wetted evenly with the appropriate solvents before loading the sample.[3][15] | |
| Incorrect sorbent selection. | Choose a sorbent with appropriate chemistry for your analyte (e.g., reversed-phase C8 or C18 for hydrophobic compounds).[14][15] | |
| Analyte retained on the sorbent but not eluting | Elution solvent is too weak or has an incorrect pH. | Use a stronger elution solvent or adjust the pH to disrupt the interaction between the analyte and the sorbent.[14] |
| Insufficient volume of elution solvent. | Increase the volume of the elution solvent to ensure complete elution of the analyte. | |
| Sorbent was allowed to dry out before elution. | Ensure the sorbent bed remains wetted throughout the process until the elution step.[14] |
Poor Peak Shape or Resolution in HPLC/UPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Peak fronting or tailing | Incompatible injection solvent. | The injection solvent should be similar in composition to or weaker than the mobile phase. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Presence of interfering substances from the matrix. | Improve the sample cleanup procedure (e.g., use a more rigorous SPE protocol). | |
| Broad peaks | Low column efficiency. | Ensure the column is properly packed and not degraded. Consider using a new column. |
| Sub-optimal mobile phase composition or flow rate. | Optimize the mobile phase composition (e.g., organic solvent ratio, pH) and flow rate. | |
| Split peaks | Clogged frit or partially blocked column. | Back-flush the column or replace the frit. If the problem persists, replace the column. |
| Sample solvent effect. | Ensure the sample is dissolved in the mobile phase or a weaker solvent. |
Quantitative Data Summary
Analytical Method Performance for this compound
| Analytical Method | Matrix | Linearity Range | LLOQ | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| LC-MS/MS | Human Plasma | 0.05 - 4.0 ng/mL | 0.05 ng/mL | < 7% (intra- and inter-run) | < 8% (inter-run) | [1] |
| UPLC-PDA | Tablets, Spiked Human Plasma & Urine | 7 - 13 µg/mL | 0.36 µg/mL | - | - | [13] |
| LC-MS/MS | Human Plasma | - | 10.00 pg/mL | < 12.7% (intra- and inter-day) | - | [6] |
| LC-MS/MS | Human Urine | - | 20.00 pg/mL | < 8.6% (intra- and inter-day) | - | [6] |
| HILIC-UPLC-MS/MS | Human Plasma | - | 10.00 pg/mL | < 12.8% (intra- and inter-day) | - | [11][12] |
| RP-HPLC | Tablets | 50 - 150 µg/mL | 5.02 µg/mL | < 2% | 98.48% | [8] |
| RP-HPLC | Tablets | 0.5 - 10 µg/mL | - | - | 99.95 ± 0.63% | [9] |
| RP-HPLC | Tablets | 0.25 - 0.75 mg/mL | - | 0.19% | 99.76 - 100.3% | [10] |
Experimental Protocols
Detailed Methodology for Liquid-Liquid Extraction (LLE) followed by LC-MS/MS
This protocol is based on a method for the determination of Bambuterol in human plasma.[1]
1. Sample Preparation:
- To 1 mL of human plasma in a glass tube, add an appropriate amount of an internal standard.
- Add a cholinesterase inhibitor and keep the sample on ice.[6]
- Vortex mix for 30 seconds.
2. Liquid-Liquid Extraction:
- Add 5 mL of the extraction solvent (e.g., ethyl acetate).[6]
- Vortex mix for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes to separate the layers.
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
3. Reconstitution and Analysis:
- Reconstitute the dried residue in 100 µL of the mobile phase.
- Vortex mix for 1 minute.
- Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Column: Zorbax SB C18 or equivalent.[1]
-
Mobile Phase: A gradient of methanol (B129727) and water containing 5 mM ammonium (B1175870) acetate.[6]
-
Flow Rate: 0.6 mL/min.[6]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1][6]
Detailed Methodology for Protein Precipitation (PPT)
This protocol is a general procedure for protein precipitation from plasma samples.[11][16][17][18]
1. Sample Preparation:
- To a polypropylene (B1209903) tube, add 100 µL of plasma.
- Add an appropriate amount of the internal standard.
2. Protein Precipitation:
- Add 300 µL of cold acetonitrile (B52724) (or other suitable organic solvent like methanol) to the plasma sample.[11][17]
- Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[19]
3. Supernatant Collection and Analysis:
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase for concentration.[19]
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Protein Precipitation (PPT) workflow for this compound.
Caption: Troubleshooting logic for low recovery in Solid-Phase Extraction.
References
- 1. [Determination of bambuterol in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. extraction of drug from biological matrix.pptx [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. A sensitive LC-MS/MS method for simultaneous determination of R-bambuterol and its active metabolite R-terbutaline in human plasma and urine with application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrpc.com [ijrpc.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Determination of Montelukast Sodium and this compound in Tablets using RP HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of bambuterol and its two major metabolites in human plasma by hydrophilic interaction ultra-performance liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Simultaneous determination of bambuterol and its two major metabolites in human plasma by hydrophilic interaction ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 15. specartridge.com [specartridge.com]
- 16. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 17. agilent.com [agilent.com]
- 18. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 19. chromatographyonline.com [chromatographyonline.com]
Minimizing matrix effects in LC-MS analysis of Bambuterol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Bambuterol (B1223079).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the LC-MS analysis of Bambuterol.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My Bambuterol peak is showing significant tailing. What are the common causes and solutions?
-
Answer: Peak tailing for a basic compound like Bambuterol is often due to secondary interactions with acidic silanols on the silica-based column packing.
-
Solution 1: Mobile Phase Modification: Add a small amount of a basic additive, such as 0.1% formic acid or ammonium (B1175870) hydroxide, to the mobile phase to saturate the active sites on the stationary phase.
-
Solution 2: Column Choice: Use a column with end-capping or a hybrid particle technology (e.g., BEH) to reduce the availability of free silanol (B1196071) groups.
-
Solution 3: Metal Chelation: Bambuterol can chelate with metal ions from the column hardware or frits, leading to peak tailing. Consider using a metal-free or PEEK-lined column to mitigate this issue.[1]
-
Issue 2: Low Signal Intensity or Ion Suppression
-
Question: The signal intensity for Bambuterol is unexpectedly low and inconsistent between samples. How can I identify and mitigate ion suppression?
-
Answer: Ion suppression is a common matrix effect where co-eluting endogenous components from the biological matrix (e.g., phospholipids (B1166683), salts) compete with Bambuterol for ionization, reducing its signal.[2]
-
Step 1: Identify Ion Suppression Zones: Perform a post-column infusion experiment to pinpoint the retention times where suppression occurs. A detailed protocol is provided in the "Experimental Protocols" section.
-
Step 2: Improve Chromatographic Separation: Adjust the gradient or mobile phase composition to separate the Bambuterol peak from the suppression zones.
-
Step 3: Enhance Sample Cleanup: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[3] Refer to the sample preparation protocols below. Protein precipitation is often insufficient for removing phospholipids, a major cause of ion suppression. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective.
-
Step 4: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like D9-Bambuterol will co-elute with Bambuterol and experience the same degree of ion suppression. By monitoring the ratio of the analyte to the IS, the variability caused by matrix effects can be effectively compensated for.
-
Issue 3: Poor Reproducibility of Results
-
Question: I am observing high variability (%RSD) in my quality control samples. What could be the cause?
-
Answer: Poor reproducibility is often a consequence of inconsistent matrix effects or sample preparation.
-
Solution 1: Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples, including standards, QCs, and unknowns. Inconsistent extraction efficiencies can lead to high variability.
-
Solution 2: Implement an Internal Standard: The use of an internal standard, preferably a stable isotope-labeled version of Bambuterol, is crucial for correcting variability introduced during sample preparation and injection.
-
Solution 3: Assess Matrix Effects Across Different Lots: If using biological matrices from different sources, evaluate the matrix effect for each lot to ensure consistency.
-
Frequently Asked Questions (FAQs)
Q1: What is the most significant cause of matrix effects in the LC-MS analysis of Bambuterol in plasma?
A1: For basic drugs like Bambuterol, phospholipids from plasma are a primary cause of ion suppression in electrospray ionization (ESI). These molecules tend to elute in the middle of a typical reversed-phase gradient and can suppress the ionization of co-eluting analytes.
Q2: Which sample preparation technique is best for minimizing matrix effects for Bambuterol?
A2: The choice of sample preparation depends on the required sensitivity and throughput.
-
Protein Precipitation (PPT): This method is fast and simple but is often the least effective at removing matrix components like phospholipids, leading to a higher risk of ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE is a more selective technique that can provide cleaner extracts than PPT. Several published methods for Bambuterol utilize LLE with ethyl acetate (B1210297).[4][5]
-
Solid-Phase Extraction (SPE): SPE can offer the highest degree of selectivity and result in the cleanest extracts, thereby minimizing matrix effects. A mixed-mode cation exchange SPE sorbent could be particularly effective for a basic compound like Bambuterol.
Q3: How do I choose an appropriate internal standard for Bambuterol analysis?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as D9-Bambuterol. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus providing the most accurate compensation for matrix effects. If a SIL-IS is not available, a structural analog (e.g., another beta-agonist) can be used, but it may not perfectly mimic the behavior of Bambuterol.
Q4: Can I use atmospheric pressure chemical ionization (APCI) instead of electrospray ionization (ESI) to reduce matrix effects?
A4: APCI is generally less susceptible to ion suppression from non-volatile salts and phospholipids than ESI. If you are experiencing significant matrix effects with ESI that cannot be resolved through sample preparation or chromatography, testing APCI is a viable strategy, provided Bambuterol can be efficiently ionized by this technique.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Bambuterol Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Recovery | > 90% | 80 - 100% | > 85% |
| Matrix Effect | High | Moderate | Low |
| Process Time | Fast | Moderate | Slow |
| Cost per Sample | Low | Low-Moderate | High |
| Selectivity | Low | Moderate | High |
| Suitability | High-throughput screening | Quantitative bioanalysis | Low-level quantitative bioanalysis |
Note: The values presented are typical and can vary depending on the specific protocol and matrix.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Bambuterol from Human Plasma
This protocol is adapted from validated methods for Bambuterol analysis.[4][5]
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., D9-Bambuterol in methanol).
-
Add 50 µL of 1M sodium carbonate solution to basify the sample. Vortex for 30 seconds.
-
-
Extraction:
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS analysis.
-
Protocol 2: Post-Column Infusion for Identifying Ion Suppression
This protocol allows for the qualitative assessment of matrix effects across the chromatographic run.
-
System Setup:
-
Set up the LC-MS system as you would for the Bambuterol analysis.
-
Use a T-connector to introduce a constant flow of a Bambuterol standard solution between the LC column outlet and the mass spectrometer inlet.
-
The infusion pump should deliver the Bambuterol solution at a low, constant flow rate (e.g., 10 µL/min). The concentration of the Bambuterol solution should be adjusted to provide a stable and moderate signal intensity.
-
-
Procedure:
-
Begin infusing the Bambuterol standard solution and allow the MS signal to stabilize. This will create a steady baseline signal for the Bambuterol MRM transition.
-
Inject a blank mobile phase sample to establish the baseline with no matrix components.
-
Inject an extracted blank plasma sample (prepared using your chosen sample preparation method).
-
-
Data Analysis:
-
Monitor the Bambuterol MRM signal throughout the chromatographic run of the extracted blank plasma.
-
Any dips or drops in the baseline signal indicate regions of ion suppression. Any increases in the baseline signal indicate ion enhancement.
-
Compare the retention time of your Bambuterol peak with the identified suppression/enhancement zones to assess the potential for matrix effects.
-
Visualizations
Caption: Experimental workflow for LLE-based sample preparation and LC-MS analysis of Bambuterol.
Caption: Troubleshooting decision tree for low signal intensity in Bambuterol LC-MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. zefsci.com [zefsci.com]
- 3. youtube.com [youtube.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. [Determination of bambuterol in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing solubility challenges of Bambuterol hydrochloride in formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bambuterol hydrochloride. The information is presented in a question-and-answer format to directly address common challenges encountered during formulation development, with a focus on overcoming solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound relevant to its solubility?
A1: this compound is a white to off-white crystalline powder.[1][2] It is the hydrochloride salt of Bambuterol, a prodrug of terbutaline.[3] Understanding its properties is crucial for formulation development. Key properties are summarized in the table below.
Q2: In which common solvents is this compound soluble?
A2: this compound is described as being freely soluble in water and methanol, soluble in ethanol (B145695) and chloroform, and almost insoluble in ethyl acetate (B1210297) or acetone.[4] Its aqueous solubility is approximately 33 mg/mL.[4] It is also soluble in phosphate-buffered saline (PBS) at a pH of 7.2, with a solubility of about 10 mg/mL.[5]
Q3: My this compound solution appears cloudy or precipitates over time. What could be the cause and how can I fix it?
A3: Cloudiness or precipitation can be due to several factors:
-
pH Shift: The solubility of this compound is pH-dependent. A shift in the pH of your formulation could cause the drug to precipitate. Ensure your formulation is buffered to maintain a pH between 4.5 and 7.0, which is the range for a stable aqueous solution.[4]
-
Excipient Incompatibility: Certain excipients may interact with this compound, leading to the formation of less soluble complexes. It is advisable to conduct compatibility studies with your chosen excipients.
-
Temperature Effects: Solubility can be temperature-dependent. If you are preparing solutions at an elevated temperature, the drug may precipitate upon cooling to room temperature. It is recommended to determine the solubility at the intended storage temperature of the final formulation.
-
Solution Instability: Aqueous solutions of this compound are not recommended for storage for more than one day.[5] For longer-term stability, consider lyophilization or formulation as a solid dosage form.
Q4: I am observing poor dissolution of my this compound tablet formulation. What strategies can I employ to enhance it?
A4: Poor dissolution can significantly impact the bioavailability of this compound. Consider the following approaches:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.[6][7] Techniques like micronization can be employed.[7]
-
Use of Superdisintegrants: Incorporating superdisintegrants such as sodium starch glycolate, crospovidone, or croscarmellose sodium in your tablet formulation can promote rapid tablet breakup and drug release.[8][9][10]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate.[11]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a SEDDS can improve its solubility and dissolution in the gastrointestinal tract.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low drug loading in liquid formulations | Limited solubility of this compound in the chosen vehicle. | 1. Co-solvency: Employ a mixture of solvents to increase solubility. Ethanol and propylene (B89431) glycol have shown good co-solvency potential.[12][13] 2. pH Adjustment: Carefully adjust the pH of the formulation to within the optimal range of 4.5-7.0.[4] 3. Use of Surfactants: Incorporate surfactants like Tween 80, which has been shown to enhance the solubility of this compound.[12][13] |
| Inconsistent results in solubility studies | - Equilibrium not reached. - Inaccurate quantification method. - Degradation of the compound. | 1. Equilibration Time: Ensure sufficient time for the drug to reach equilibrium solubility in the solvent. This can be confirmed by taking measurements at different time points until a plateau is reached. 2. Analytical Method Validation: Use a validated analytical method, such as UV-Vis spectrophotometry at 264 nm, for quantification.[14][15] 3. Stability Assessment: Bambuterol is a prodrug and can be susceptible to hydrolysis. Assess its stability in the chosen solvent system under the experimental conditions. |
| Precipitation upon dilution of a stock solution | The concentration of the diluted solution exceeds the solubility limit in the new solvent system. | 1. Pre-formulation Studies: Conduct thorough pre-formulation studies to understand the solubility of this compound in the diluent. 2. Use of Solubilizers: Add solubilizing agents to the diluent to maintain the drug in solution. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Solubility | Reference(s) |
| Water | ~33 mg/mL | [4] |
| Methanol | Soluble | [4] |
| Ethanol | Soluble, 26.538 ± 3.135 mg/mL | [4][12] |
| Chloroform | Soluble | [4] |
| Acetone | Almost insoluble | [4] |
| Ethyl acetate | Almost insoluble | [4] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [5] |
| Triacetin | 635.12 ± 4.88 µg/mL | [12] |
| Tween 80 | 14.05 ± 0.697 mg/mL | [12] |
| Propylene Glycol | 9.464 ± 0.260 mg/mL | [12] |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound powder
-
Solvent of interest (e.g., water, buffer, oil)
-
Vials with screw caps
-
Vortex mixer
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Validated analytical instrument (e.g., UV-Vis spectrophotometer, HPLC)
Methodology:
-
Add an excess amount of this compound to a known volume of the solvent in a vial.
-
Tightly cap the vial and vortex for 2 minutes to ensure initial dispersion.
-
Place the vial in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to allow the solution to reach equilibrium.
-
After the incubation period, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved drug.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method.
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a liquid SEDDS formulation to enhance the solubility and dissolution of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Triacetin)[12]
-
Surfactant (e.g., Tween 80)[12]
-
Co-solvent/Co-surfactant (e.g., Ethanol, Propylene Glycol)[12]
-
Glass vials
-
Magnetic stirrer
Methodology:
-
Based on preliminary solubility studies, select the appropriate oil, surfactant, and co-solvent.
-
Accurately weigh the required amounts of the oil, surfactant, and co-solvent into a glass vial.
-
Mix the components thoroughly using a magnetic stirrer until a clear and homogenous mixture is obtained. This is the liquid SEDDS vehicle.
-
Accurately weigh the desired amount of this compound and add it to the SEDDS vehicle.
-
Continue stirring until the drug is completely dissolved in the vehicle. Gentle heating may be applied if necessary, but care should be taken to avoid drug degradation.
-
The resulting formulation is a liquid SEDDS containing the solubilized this compound.
-
Evaluate the formulation for its self-emulsification properties by adding a small amount to water and observing the formation of a stable emulsion. The globule size of the resulting emulsion should be characterized.[12]
Visualizations
Caption: Metabolic activation and signaling pathway of Bambuterol.
Caption: Experimental workflow for addressing solubility challenges.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 81732-46-9 [chemicalbook.com]
- 3. This compound | C18H30ClN3O5 | CID 54765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 8. ijpsr.com [ijpsr.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. ijrpr.com [ijrpr.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vivo Experiments with Bambuterol Hydrochloride
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and standardized protocols for in vivo experiments involving Bambuterol (B1223079) hydrochloride. Our goal is to help you minimize experimental variability and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Bambuterol hydrochloride?
A1: this compound is a prodrug of the active compound terbutaline (B1683087), a selective beta-2 adrenergic receptor agonist.[1] After administration, Bambuterol is slowly metabolized, primarily by the enzyme butyrylcholinesterase (BChE) in the liver and plasma, to release terbutaline.[1][2] Terbutaline then stimulates beta-2 adrenergic receptors, leading to the activation of adenylyl cyclase. This increases intracellular levels of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then causes relaxation of smooth muscles, particularly in the airways, resulting in bronchodilation.[1]
Q2: Why is high variability a common issue in in vivo experiments with Bambuterol?
A2: High variability in response to Bambuterol can stem from several factors, primarily related to its metabolism. The conversion of Bambuterol to the active form, terbutaline, is dependent on the activity of butyrylcholinesterase (BChE) and to some extent, cytochrome P450 (CYP) enzymes.[2] The activity of these enzymes can vary significantly between and within animal species and strains due to genetic polymorphisms. This genetic variation can lead to differences in the rate and extent of terbutaline formation, causing variable pharmacodynamic effects. Other factors include inconsistencies in oral gavage technique, the fasting state of the animals, and the formulation of the dosing solution.
Q3: How do genetic polymorphisms in metabolizing enzymes affect experimental outcomes?
A3: Genetic polymorphisms, or variations in the genes encoding for BChE and CYP enzymes, can result in different enzyme activity levels. For example, certain polymorphisms in the BChE gene can lead to reduced enzyme activity, which would slow down the conversion of Bambuterol to terbutaline, potentially altering the onset and intensity of the pharmacological effect. Similarly, polymorphisms in CYP enzymes, such as CYP2D6, which are involved in the metabolism of many drugs, can lead to phenotypes like "poor metabolizers" or "ultra-rapid metabolizers," causing significant inter-individual differences in drug exposure and response.
Q4: What is the recommended route of administration for preclinical in vivo studies?
A4: For systemic effects and to mimic the clinical use in humans, oral administration via gavage is a common and appropriate route for this compound in preclinical studies. This method allows for precise dosing, which is crucial for reducing variability. However, it is essential that the technique is performed consistently and correctly to avoid errors that could contribute to variability.
Troubleshooting Guide
Problem: High Inter-Animal Variability in Pharmacological Response (e.g., inconsistent bronchodilation, variable effects on heart rate)
| Potential Cause | Suggested Solution |
| Inconsistent Oral Gavage Technique | Ensure all personnel are thoroughly trained in the oral gavage procedure. Standardize the gavage needle size, insertion depth, and speed of administration. Improper technique can lead to stress, esophageal injury, or accidental tracheal administration, all of which can significantly alter drug absorption and animal physiology. |
| Variable Animal Fasting Times | The presence of food in the gastrointestinal tract can affect the absorption of Bambuterol.[1] Implement a consistent fasting period (e.g., 4-6 hours for rodents) before dosing to standardize gastric emptying and drug absorption. Ensure free access to water during fasting. |
| Genetic Variation in Metabolizing Enzymes | If significant and persistent variability is observed, consider the genetic background of the animal model. Different strains of mice or rats can have inherent differences in BChE and CYP450 activity. If feasible, use an inbred strain to minimize genetic heterogeneity. |
| Dosing Solution Inconsistency | Prepare the dosing solution fresh for each experiment and ensure it is homogenous. If this compound is in a suspension, ensure it is well-mixed before each administration to prevent settling of the compound. |
| Animal Stress | Stress can alter various physiological parameters, including gastrointestinal motility and drug metabolism. Handle animals consistently and allow for an adequate acclimatization period before starting the experiment. |
Problem: Lack of Expected Pharmacological Effect
| Potential Cause | Suggested Solution |
| Incorrect Dosing Calculation | Double-check all calculations for the dose and concentration of the dosing solution. Account for the molecular weight of the hydrochloride salt if dosing is based on the free base. |
| Improper Drug Storage | Store this compound according to the manufacturer's instructions, typically in a cool, dry, and dark place to prevent degradation. |
| Low Bioavailability in the Chosen Model | The oral bioavailability of Bambuterol and the subsequent formation of terbutaline can vary between species. Consider a pilot study to determine the pharmacokinetic profile in your specific animal model. |
| Rapid Metabolism | In some animal models, the metabolism of terbutaline might be very rapid, leading to a shorter duration of action than expected. Consider a time-course study to evaluate the onset and duration of the pharmacological effect. |
Data Presentation
Table 1: Factors Influencing Variability in Bambuterol In Vivo Experiments
| Factor | Source of Variability | Mitigation Strategy |
| Metabolism | Genetic polymorphisms in Butyrylcholinesterase (BChE) and Cytochrome P450 (CYP) enzymes. | Use of inbred animal strains, genotyping of animals if possible. |
| Administration | Inconsistent oral gavage technique, incorrect dosing volume. | Standardized training and protocols for oral gavage. |
| Physiological | Animal stress, inconsistent fasting state, age, and sex. | Proper acclimatization, standardized fasting periods, use of age and sex-matched animals. |
| Formulation | Inhomogeneous dosing solution (suspension), degradation of the compound. | Fresh preparation of dosing solutions, proper mixing of suspensions, appropriate storage. |
Table 2: Reported Oral Doses of this compound in Animal Studies
| Animal Species | Dose Range (mg/kg) | Experimental Context | Reference |
| Guinea Pig | 0.74 - 10 | Studies on bronchoconstriction | [3] |
| Mouse | 50 (s.c.) | Study on butyrylcholinesterase inactivation | [4] |
Note: Data on oral doses for rats and a wider range for mice are limited in the reviewed literature. Researchers should perform dose-finding studies for their specific models.
Table 3: Comparative Pharmacokinetic Parameters of Bambuterol and Terbutaline (Oral Administration)
| Species | Compound | Tmax (hours) | Terminal Half-life (hours) | Bioavailability (%) | Reference |
| Human | Bambuterol | 1.4 - 1.8 | 12 - 16 | ~9 | [5][6] |
| Human | Terbutaline (from Bambuterol) | 3.9 - 6.8 | ~22 | ~10 | [2][6] |
| Rat | Bambuterol | Data not available | Data not available | Data not available | [7] |
| Dog | Bambuterol | Data not available | Data not available | Relatively high | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Calculate the required amount: Based on the desired dose (mg/kg) and the average weight of the animals, calculate the total amount of this compound needed.
-
Vehicle selection: A common vehicle for oral gavage is 0.5% methylcellulose (B11928114) in sterile water. The solubility of this compound in the chosen vehicle should be confirmed.
-
Preparation:
-
Weigh the calculated amount of this compound powder accurately.
-
In a sterile container, gradually add the powder to the vehicle while continuously stirring or vortexing to ensure a uniform suspension or solution.
-
If preparing a suspension, ensure it is thoroughly mixed before each animal is dosed to guarantee dose consistency.
-
-
Storage: Prepare the dosing solution fresh on the day of the experiment. Protect from light if necessary.
Protocol 2: Standardized Oral Gavage Procedure for Rodents
-
Animal Preparation:
-
Ensure animals have been properly acclimatized to the facility and handling.
-
Fast the animals for a consistent period (e.g., 4-6 hours) before dosing, with ad libitum access to water.
-
-
Dosing Volume:
-
Calculate the individual dosing volume for each animal based on its body weight. A typical maximum volume for oral gavage in mice is 10 mL/kg.
-
-
Procedure:
-
Gently restrain the animal in a vertical position to straighten the esophagus.
-
Use a correctly sized, ball-tipped gavage needle to minimize the risk of injury.
-
Measure the insertion depth externally from the tip of the nose to the last rib to ensure delivery to the stomach.
-
Gently insert the needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth. The animal should swallow the tube as it passes into the esophagus.
-
Administer the formulation slowly and steadily.
-
Withdraw the needle gently along the same path of insertion.
-
-
Post-Procedure Monitoring:
-
Observe the animal for at least 10-15 minutes post-gavage for any signs of distress, such as labored breathing or leakage of the formulation from the mouth or nose.
-
Return the animal to its cage and monitor for any adverse effects over the next 24 hours.
-
Visualizations
Caption: Bambuterol's metabolic activation and downstream signaling cascade.
Caption: A standardized workflow for in vivo Bambuterol experiments.
References
- 1. Clinical pharmacokinetics of bambuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mims.com [mims.com]
- 3. Enantioselective Pharmacokinetics of Bambuterol in Preclinical Species: Does S-bambuterol Influence the Clearance of the R-antipode? | springermedicine.com [springermedicine.com]
- 4. Enantioselective Pharmacokinetics of Bambuterol in Preclinical Species: Does S-bambuterol Influence the Clearance of th… [ouci.dntb.gov.ua]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. Pharmacokinetics of bambuterol during oral administration of plain tablets and solution to healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative pharmacokinetics and bile transformation of R-enantiomer and racemic bambuterol after single-dose intravenous, oral administration in rats and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming interference in Bambuterol hydrochloride spectroscopic assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with spectroscopic assays of Bambuterol (B1223079) hydrochloride.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, helping you to identify and resolve common problems.
Question: Why am I seeing a shift in the maximum absorbance wavelength (λmax) for my Bambuterol hydrochloride standard?
Answer:
A shift in the λmax, which is typically observed around 264-265 nm, can be indicative of several issues:
-
Solvent Effects: The polarity of the solvent can influence the absorption spectrum. Ensure you are using the same solvent for your blank, standards, and samples. This compound has been successfully analyzed in solvents like methanol (B129727), distilled water, and various pH buffers.[1][2][3] A change in solvent or pH can cause a spectral shift.
-
Contamination: Contamination of the solvent or a dirty cuvette can introduce interfering substances that alter the apparent λmax. Always use high-purity solvents and meticulously clean your quartz cuvettes before use.
-
Instrument Calibration: Verify that your spectrophotometer is properly calibrated. Run a performance check using a certified reference standard if you suspect instrument drift.
Question: My calibration curve for this compound is not linear. What are the potential causes?
Answer:
A non-linear calibration curve (with a correlation coefficient r² significantly below 0.999) suggests a deviation from Beer-Lambert law.[1][4] Common causes include:
-
Concentration Range Exceeded: The linear relationship between absorbance and concentration holds true only within a specific range. For this compound, this is typically between 40-240 µg/mL in methanol or 1-6 µg/mL in water.[1][2] Preparing standards outside this range can lead to non-linearity.
-
Inaccurate Dilutions: Errors in preparing stock solutions or serial dilutions are a frequent source of non-linearity. Re-prepare your standards, ensuring accurate pipetting and proper volumetric flask usage.
-
Sample Instability: this compound can degrade under certain conditions, particularly in acidic or basic environments.[5][6] If your solutions have been stored for an extended period or exposed to harsh conditions, degradation may have occurred. It is recommended to use freshly prepared solutions.[3][7]
Question: The absorbance readings for my quality control (QC) samples are consistently too high or too low. What should I investigate?
Answer:
Inaccurate QC results point to systemic or random errors in your assay.
-
High Absorbance:
-
Interfering Substance: The most likely cause is an interfering substance that absorbs at the same wavelength as this compound. This could be a degradation product, a tablet excipient, or a co-formulated drug. Bambuterol is known to degrade into multiple products under stress conditions like acid/base hydrolysis, oxidation, and photolysis.[5][6] Terbutaline (B1683087), its active metabolite and an acid degradation product, is a potential interferent.[8]
-
Sample Preparation Error: An error in the dilution of your sample, leading to a higher-than-expected concentration, will result in high absorbance.
-
-
Low Absorbance:
-
Incomplete Drug Extraction: If analyzing a tablet formulation, the drug may not be fully extracted from the tablet matrix. Ensure your extraction procedure (e.g., sonication time, solvent choice) is adequate.[2][4]
-
Degradation: As mentioned, Bambuterol can degrade, leading to a lower concentration of the active ingredient and thus lower absorbance.
-
Adsorption: Bambuterol may adsorb to the surface of glassware or filter membranes. Use appropriate materials and minimize contact time where possible.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary source of interference in this compound spectroscopic assays?
A1: The primary source of interference is from degradation products.[5][6] Bambuterol is a prodrug of terbutaline and can hydrolyze to terbutaline, especially under acidic conditions.[8] Other degradation products can be formed through oxidation and photolysis.[5] These related substances may have overlapping UV spectra with the parent drug, leading to erroneously high absorbance readings. When developing a method, it is crucial to perform forced degradation studies to understand the potential impact of these degradants.
Q2: Can common tablet excipients interfere with the assay?
A2: While many studies report no interference from excipients, this is highly dependent on the specific formulation.[2][9] Excipients with chromophores that absorb in the 260-270 nm range could potentially interfere. To rule this out, you should analyze a placebo blend (all excipients without the active pharmaceutical ingredient) and confirm that its absorbance is negligible at the analytical wavelength.
Q3: How can I overcome interference from degradation products or excipients?
A3: If significant interference is observed, a simple UV-Vis spectrophotometric method may not be suitable. Consider the following approaches:
-
Derivative Spectrophotometry: This technique can sometimes resolve overlapping spectra by analyzing the first or second derivative of the absorbance spectrum.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for separating the parent drug from its degradation products and excipients before quantification.[9][10] This approach provides the specificity needed for a reliable stability-indicating assay.
Q4: What solvent should I use for my analysis?
A4: The choice of solvent depends on the sample matrix and desired concentration range. Methanol and purified water are the most commonly reported solvents for UV-Vis analysis of this compound.[1][2] The drug is also soluble in various buffers (pH 1.2, 6.8, 7.4) and ethanol, with the λmax showing minimal shifts between 264 nm and 265 nm depending on the medium.[3][7] Always use a solvent in which the drug is freely soluble and stable.
Quantitative Data Summary
The following table summarizes key quantitative parameters from validated UV-Vis spectrophotometric methods for this compound.
| Parameter | Methanol | Purified Water | Various Buffers (pH 1.2, 6.8, 7.4) |
| λmax | 265 nm[1][4][11] | 264 nm[2][12][13] | 264 nm[3][7] |
| Linearity Range | 40 - 240 µg/mL[1][4][11] | 1 - 6 µg/mL[2] | 10 - 50 µg/mL[3] |
| Correlation Coeff. (r²) | > 0.999[1][4] | > 0.999[2] | > 0.99[3] |
| Limit of Detection (LOD) | 5.54 µg/mL[4] | 0.6 µg/mL[13] | Not Reported |
| Limit of Quantitation (LOQ) | 16.79 µg/mL[4] | 1.82 µg/mL[13] | Not Reported |
| Accuracy (% Recovery) | 95 - 98%[4] | 96.43%[12] | Not Reported |
Experimental Protocols
Methodology: UV-Vis Spectrophotometric Assay of this compound in Tablets
This protocol describes a general method for the quantification of this compound in a tablet dosage form using UV-Vis spectrophotometry.
-
Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the chosen solvent (e.g., methanol or purified water).
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the same solvent and mix well.
-
-
Preparation of Calibration Standards:
-
From the stock solution, prepare a series of dilutions to cover the linear range (e.g., for analysis in water, prepare concentrations from 1 to 6 µg/mL).
-
For each standard, pipette the required volume of stock solution into a separate 10 mL volumetric flask and dilute to volume with the solvent.
-
-
Preparation of Sample Solution:
-
Weigh and finely powder 20 tablets to determine the average tablet weight.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of solvent and sonicate for 15-20 minutes to extract the drug.[2]
-
Make up the volume to 100 mL with the solvent, mix well, and filter the solution through a 0.45 µm filter, discarding the first few mL of the filtrate.
-
Accurately dilute the filtered solution with the solvent to obtain a theoretical concentration within the calibration range.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Use the solvent as a blank to zero the instrument.
-
Record the absorbance spectra for each calibration standard and the sample solution.
-
Determine the absorbance at the λmax (approx. 264-265 nm).
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Calculate the concentration of this compound in the sample solution using the regression equation.
-
Determine the amount of drug per tablet and the percentage of the label claim.
-
Visualizations
Caption: Experimental workflow for a UV-Vis spectroscopic assay.
Caption: Troubleshooting flowchart for inaccurate absorbance results.
References
- 1. Spectrophotometric Method for Determination of this compound in Bulk and Tablets – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijrpr.com [ijrpr.com]
- 3. greenpharmacy.info [greenpharmacy.info]
- 4. orientjchem.org [orientjchem.org]
- 5. Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mail.greenpharmacy.info [mail.greenpharmacy.info]
- 8. Stability indicating eco-friendly quantitation of terbutaline and its pro-drug bambuterol using quantitative proton nuclear magnetic spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. METHOD DEVELOPMENT AND VALIDATION OF BAMBUTEROL IN PHARMACEUTICAL FORMULATION BY RP-HPLC METHOD | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. uniquepubinternational.com [uniquepubinternational.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Resolution of Bambuterol and its Impurities in HPLC
Welcome to the technical support center for the HPLC analysis of Bambuterol (B1223079) and its related compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic separation of Bambuterol and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Bambuterol?
A1: Bambuterol, a prodrug of terbutaline (B1683087), can have several process-related impurities and degradation products. The main active metabolite and a common degradation product is terbutaline.[1] Forced degradation studies have shown that Bambuterol is susceptible to degradation under acidic, basic, neutral, oxidative, and photolytic conditions, leading to the formation of numerous degradation products.[2][3] Some of the identified impurities include:
-
Terbutaline (Impurity A) [4]
-
5-[(1RS)-1,2-Dihydroxyethyl]-1,3-phenylene bis(dimethylcarbamate) (Impurity B) [4]
-
3-[(1RS)-2-[(1,1-Dimethylethyl)amino]-1-hydroxyethyl]-5-hydroxyphenyl dimethylcarbamate (B8479999) (Impurity C) [4]
-
5-[(1RS)-1-Hydroxyethyl]-1,3-phenylene bis(dimethylcarbamate) (Impurity D) [4]
-
Bambuterol Impurity F[4]
A comprehensive study identified up to 12 degradation products under various stress conditions.[2][3]
Q2: What is the pKa of Bambuterol and why is it important for HPLC analysis?
Q3: How does the mobile phase pH affect the separation of Bambuterol and its impurities?
A3: The pH of the mobile phase plays a critical role in controlling the retention and selectivity of ionizable compounds like Bambuterol and its impurities.[8]
-
For basic compounds , as the pH of the mobile phase increases, they become less protonated (more neutral) and therefore more hydrophobic, leading to longer retention times in reversed-phase HPLC. Conversely, at a lower pH, they are more ionized and elute earlier.[5]
-
To achieve good peak shape and reproducible retention times, it is generally recommended to work at a pH that is at least 1.5 to 2 pH units away from the pKa of the analyte.[6]
-
By adjusting the mobile phase pH, you can manipulate the retention times of Bambuterol and its impurities to improve their resolution.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Bambuterol and its impurities.
Issue 1: Peak Tailing of the Bambuterol Peak
-
Possible Cause A: Secondary Interactions with Residual Silanols: Bambuterol, being a basic compound, can interact with free silanol (B1196071) groups on the surface of the silica-based C18 column, leading to peak tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-4) will protonate the silanol groups, minimizing their interaction with the protonated basic analyte.[8]
-
Solution 2: Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, reducing their availability to interact with Bambuterol.
-
Solution 3: Employ an End-Capped Column: Use a modern, high-purity, end-capped C18 column. End-capping chemically derivatizes most of the residual silanol groups, making them less accessible for secondary interactions.
-
-
Possible Cause B: Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.
-
Solution: Reduce the sample concentration or the injection volume.
-
Issue 2: Poor Resolution Between Bambuterol and an Impurity (e.g., Terbutaline)
-
Possible Cause A: Inappropriate Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase may not be optimal for separating the compounds of interest.
-
Solution 1: Optimize the Organic Modifier: Experiment with different organic modifiers. While acetonitrile (B52724) is commonly used, methanol (B129727) can offer different selectivity and may improve the resolution of certain peak pairs.
-
Solution 2: Adjust the Mobile Phase Strength: Vary the percentage of the organic modifier in the mobile phase. A lower percentage of organic solvent will generally increase retention times and may improve the separation of closely eluting peaks. A gradient elution, where the organic solvent concentration is gradually increased, can also be effective in separating compounds with different polarities.
-
-
Possible Cause B: Unsuitable Stationary Phase: The chosen column may not provide the necessary selectivity for the separation.
-
Solution 1: Try a Different Stationary Phase: If a C18 column does not provide adequate resolution, consider a column with a different stationary phase, such as a cyano (CN) or phenyl-hexyl column. These columns offer different retention mechanisms and selectivities. A study successfully used a cyano column for the simultaneous estimation of Bambuterol and terbutaline.[9]
-
Solution 2: Consider a Different Particle Technology: Columns with core-shell particles can provide higher efficiency and better resolution compared to fully porous particles of the same dimension.[9]
-
Issue 3: Split Peaks
-
Possible Cause A: Column Void or Contamination: A void at the head of the column or contamination of the inlet frit can cause the sample to travel through different paths, resulting in a split peak.
-
Solution 1: Reverse-flush the column: Disconnect the column from the detector, reverse its direction, and flush it with a strong solvent. This may dislodge any particulate matter from the inlet frit.
-
Solution 2: Use a guard column: A guard column is a short, disposable column placed before the analytical column to protect it from contaminants.
-
Solution 3: Replace the column: If the problem persists, the column may be irreversibly damaged and needs to be replaced.
-
-
Possible Cause B: Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is weaker than or of similar strength to the mobile phase.
-
Data Presentation
Table 1: Comparison of Reported HPLC Methods for Bambuterol Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Phenomenex Luna C18 (150 x 4.6 mm, 5 µm)[10] | Cyano column (150 x 4.6 mm, 5 µm)[9] | Kinetex C18 (150 x 4.6 mm, 5 µm)[9] |
| Mobile Phase | Buffer:Acetonitrile (70:30, v/v) (Buffer: 0.01M KH2PO4, pH 5.6)[10] | 0.1 M SDS, 15% n-propanol, and 0.3% triethylamine (pH 3.5)[9] | Methanol:0.1 M Phosphate buffer (45:55, v/v), pH 4[9] |
| Flow Rate | 1.0 mL/min[10] | Not Specified | Not Specified |
| Detection | UV at 217 nm[10] | UV at 220 nm[9] | Fluorescence (Ex: 275 nm, Em: 313 nm)[9] |
| Analyte(s) | Bambuterol[10] | Bambuterol and Terbutaline[9] | Bambuterol and Terbutaline[9] |
Experimental Protocols
Protocol 1: RP-HPLC Method for the Estimation of Bambuterol (Based on Dharmaraj santhosam et al.[10])
-
Preparation of Mobile Phase:
-
Prepare a 0.01M potassium dihydrogen orthophosphate buffer by dissolving 1.36 g of KH2PO4 in 1000 mL of HPLC grade water.
-
Adjust the pH of the buffer to 5.6 using an appropriate acid or base.
-
Filter the buffer through a 0.45 µm nylon filter.
-
Mix the filtered buffer and acetonitrile in a ratio of 70:30 (v/v).
-
Degas the mobile phase by sonication.
-
-
Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh about 10 mg of Bambuterol reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve and make up the volume with methanol.
-
-
Preparation of Working Standard Solution (100 µg/mL):
-
Dilute 1 mL of the standard stock solution to 10 mL with methanol.
-
-
Chromatographic Conditions:
-
Column: Phenomenex Luna C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Buffer:Acetonitrile (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 217 nm
-
Column Temperature: Ambient
-
-
Procedure:
-
Inject the working standard solution into the chromatograph.
-
Record the peak area and retention time.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues encountered during Bambuterol analysis.
Caption: The signaling pathway of Bambuterol leading to bronchodilation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. veeprho.com [veeprho.com]
- 6. chromblog.wordpress.com [chromblog.wordpress.com]
- 7. moravek.com [moravek.com]
- 8. agilent.com [agilent.com]
- 9. Two RP-HPLC assay methods with different chromatographic approaches for the simultaneous estimation of bambuterol and its main degradation product, terbutaline - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. ijrpc.com [ijrpc.com]
Technical Support Center: Method Validation for Bambuterol Hydrochloride Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the method validation of Bambuterol (B1223079) hydrochloride quantification.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for quantifying Bambuterol hydrochloride?
A1: The most common methods for the quantification of this compound in bulk and pharmaceutical dosage forms are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Vis Spectrophotometry.[1][2][3] Other reported methods include UPLC and quantitative 1H-NMR spectroscopy.[4][5]
Q2: Which ICH guideline should be followed for the validation of these analytical methods?
A2: The validation of analytical procedures for this compound should be conducted in accordance with the ICH Q2(R2) guideline, which details the necessary validation parameters and methodologies.[6][7][8][9]
Q3: What are the key validation parameters to be evaluated?
A3: According to ICH guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][6][7]
Q4: Is a stability-indicating method necessary for this compound?
A4: Yes, a stability-indicating method is crucial as this compound is susceptible to degradation, particularly through hydrolysis.[10][11] Forced degradation studies under stress conditions (acidic, basic, oxidative, thermal, and photolytic) should be performed to ensure the method can separate the intact drug from its degradation products.[11][12] Terbutaline (B1683087) is a known acid degradation product of Bambuterol.[4]
Q5: What are common solvents used for this compound analysis?
A5: For UV spectrophotometry, purified water and methanol (B129727) are commonly used as solvents.[1][13] For HPLC, the mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol.[2][3][14]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantification of this compound.
HPLC Method Troubleshooting
Q: Why am I observing peak tailing or fronting for the Bambuterol peak? A:
-
Column Issues: The column may be degrading. Ensure you are using a suitable column, such as a C18 column, and that it has not exceeded its lifetime.[2]
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. For Bambuterol, a slightly acidic pH (e.g., pH 3.0-5.6) is often used to ensure consistent protonation and symmetrical peak shape.[10][14]
-
Sample Overload: Injecting too high a concentration of the analyte can lead to peak tailing. Try diluting your sample.
-
Interactions with Silica: Residual silanol (B1196071) groups on the stationary phase can interact with the basic amine group of Bambuterol. Using a mobile phase additive like triethylamine (B128534) (TEA) can help minimize these interactions.[10]
Q: My retention time for Bambuterol is shifting between injections. What could be the cause? A:
-
Inadequate Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the injection sequence. A longer equilibration time may be needed.
-
Mobile Phase Composition: The mobile phase composition may be changing over time due to the evaporation of the more volatile organic component. Prepare fresh mobile phase daily and keep the solvent reservoirs covered.
-
Flow Rate Fluctuation: Check the HPLC pump for any pressure fluctuations, which could indicate a leak or a problem with the check valves, leading to an inconsistent flow rate.
-
Temperature Variation: Column temperature affects retention time. Using a column oven will provide a stable temperature and lead to more reproducible results.
Q: I am not achieving the required sensitivity (LOD/LOQ). How can I improve it? A:
-
Wavelength Optimization: Ensure you are detecting at the optimal wavelength. For Bambuterol, UV detection is often performed around 215-220 nm or 265 nm.[2][10][13] A PDA detector can help identify the wavelength of maximum absorbance.
-
Mobile Phase: Adjusting the mobile phase composition can sometimes improve peak height and, consequently, sensitivity.
-
Injection Volume: Increasing the injection volume can increase the signal, but be cautious of potential peak shape distortion and column overload.
-
Sample Preparation: Use a sample concentration and diluent that are optimal for the method.
UV-Vis Spectrophotometry Troubleshooting
Q: My absorbance readings are unstable and drifting. Why is this happening? A:
-
Lamp Instability: The spectrophotometer lamp (deuterium or tungsten) may be nearing the end of its life. Check the lamp's energy output.
-
Sample Temperature: Temperature fluctuations in the sample cuvette can cause absorbance to drift. Allow samples to reach room temperature before measurement.
-
Sample Degradation: Bambuterol may degrade in certain solvents over time. Analyze samples promptly after preparation or perform a solution stability study.[15]
-
Air Bubbles: Ensure there are no air bubbles in the cuvette, as they can scatter light and cause erratic readings.
Q: The linearity of my calibration curve is poor (low R² value). What are the potential reasons? A:
-
Concentration Range: The selected concentration range may be too wide, extending beyond the linear response of the instrument. Narrow the concentration range.[1][13]
-
Inaccurate Standard Preparation: Errors in the serial dilution of the stock solution are a common cause. Carefully prepare new standards.
-
Instrumental Noise: High instrumental noise at low concentrations can affect linearity. Ensure the instrument is properly warmed up and the blank is correctly measured.
-
Chemical Interactions: The analyte may be interacting with the solvent or degrading at certain concentrations.
Method Validation Data Summary
The following tables summarize quantitative data from various validated methods for this compound quantification.
Table 1: Summary of Validation Parameters for UV-Vis Spectrophotometric Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Solvent | Distilled Water | Methanol | Distilled Water |
| λmax (nm) | 264 | 265 | 264 |
| Linearity Range (µg/mL) | 1 - 6 | 40 - 240 | 200 - 1000 |
| Correlation Coefficient (R²) | Not Specified | 0.999 | 0.999 |
| Accuracy (% Recovery) | 98.8 - 101.2% | 95 - 98% | 96.43% |
| LOD (µg/mL) | Not Specified | 5.54 | Not Specified |
| LOQ (µg/mL) | Not Specified | 16.79 | Not Specified |
| Reference | [1] | [13] | [16][17] |
Table 2: Summary of Validation Parameters for RP-HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Phenomenex C18 | Phenomenex Luna C18 | Inertsil ODS C-18 |
| Mobile Phase | Methanol:Acetonitrile:1% TCA (80:10:10) | Buffer:Acetonitrile (70:30) | Gradient (NaH₂PO₄/Methanol & ACN/Methanol) |
| Flow Rate (mL/min) | 1.0 | 1.0 | 1.5 |
| Detection (nm) | 220 | Not Specified | 218 |
| Retention Time (min) | 2.35 | Not Specified | 5.8 |
| Linearity Range (µg/mL) | 0.5 - 10 | 50 - 150 | 250 - 750 |
| Correlation Coefficient (R²) | Not Specified | > 0.9992 | 0.9996 |
| Accuracy (% Recovery) | 99.95 ± 0.63% | 98.48% | Not Specified |
| LOD (µg/mL) | 0.05 | 1.36 | Not Specified |
| LOQ (µg/mL) | 0.5 | 5.02 | Not Specified |
| Reference | [2] | [14] | [18] |
Detailed Experimental Protocols
Protocol 1: Quantification by UV-Vis Spectrophotometry
This protocol is based on a common method using purified water as a solvent.[1]
-
Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and make up the volume with purified water. Sonicate if necessary.
-
-
Preparation of Working Standards (1-6 µg/mL):
-
From the stock solution, prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations of 1, 2, 3, 4, 5, and 6 µg/mL using purified water.
-
-
Sample Preparation (from 10 mg tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask.
-
Add approximately 70 mL of purified water, sonicate for 15 minutes, and then make up the volume.
-
Filter the solution through a 0.45 µm filter.
-
Dilute the filtrate with purified water to obtain a final concentration within the calibration range (e.g., 4 µg/mL).
-
-
Spectrophotometric Analysis:
-
Set the spectrophotometer to scan from 400 nm to 200 nm to determine the λmax, which should be approximately 264 nm.
-
Measure the absorbance of the blank (purified water), standard solutions, and sample solution at 264 nm.
-
-
Validation Procedure:
-
Linearity: Plot a calibration curve of absorbance versus concentration and determine the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a known amount of standard drug into the placebo at three levels (e.g., 80%, 100%, 120%).[1]
-
Precision: Analyze one concentration (e.g., 4 µg/mL) six times (repeatability) and on different days (intermediate precision) and calculate the %RSD.
-
Protocol 2: Quantification by RP-HPLC
This protocol is a representative isocratic RP-HPLC method.[14]
-
Chromatographic Conditions:
-
Column: Phenomenex Luna C18 (150mm x 4.6mm, 5µm).
-
Mobile Phase: Phosphate Buffer (0.01M, pH 5.6) and Acetonitrile in a 70:30 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector (wavelength to be optimized, e.g., 217 nm).[3]
-
Column Temperature: Ambient.
-
-
Preparation of Solutions:
-
Mobile Phase: Prepare 0.01M Potassium Dihydrogen Orthophosphate, adjust pH to 5.6, filter, and mix with acetonitrile in the specified ratio. Degas the final mixture.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound into a 10 mL volumetric flask and dissolve in methanol.
-
Working Standard Solutions (50-150 µg/mL): Prepare serial dilutions from the stock solution using methanol.
-
Sample Preparation: Prepare the sample as described in the UV method, but use methanol as the diluent to achieve a final concentration within the calibration range.
-
-
System Suitability Test:
-
Inject the standard solution five or six times.
-
The %RSD for the peak area should be less than 2.0%. Check other parameters like tailing factor and theoretical plates against predefined criteria.
-
-
Validation Procedure:
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve.
-
Accuracy: Perform recovery studies by spiking the sample matrix.
-
Precision: Calculate %RSD for replicate injections of the same sample.
-
Robustness: Deliberately vary method parameters like mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) and check the effect on system suitability.[14]
-
Visualizations and Workflows
Caption: General workflow for analytical method validation as per ICH guidelines.
Caption: Troubleshooting decision tree for shifting HPLC retention times.
References
- 1. ijrpr.com [ijrpr.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. METHOD DEVELOPMENT AND VALIDATION OF BAMBUTEROL IN PHARMACEUTICAL FORMULATION BY RP-HPLC METHOD | Semantic Scholar [semanticscholar.org]
- 4. Stability indicating eco-friendly quantitation of terbutaline and its pro-drug bambuterol using quantitative proton nuclear magnetic spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. orientjchem.org [orientjchem.org]
- 14. ijrpc.com [ijrpc.com]
- 15. greenpharmacy.info [greenpharmacy.info]
- 16. researchgate.net [researchgate.net]
- 17. uniquepubinternational.com [uniquepubinternational.com]
- 18. Determination of Montelukast Sodium and this compound in Tablets using RP HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Bambuterol and Formoterol in the Management of Chronic Obstructive Pulmonary Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two long-acting beta2-agonists (LABAs), Bambuterol (B1223079) and Formoterol, for the treatment of Chronic Obstructive Pulmonary Disease (COPD). Due to the lack of direct head-to-head clinical trials, this comparison is based on an indirect analysis of available clinical data for each drug against different comparators. The data presented herein is intended to offer a consolidated resource for understanding the relative therapeutic profiles of these two agents.
Mechanism of Action: A Shared Pathway to Bronchodilation
Both Bambuterol and Formoterol exert their therapeutic effects through the stimulation of beta-2 adrenergic receptors in the smooth muscle cells of the airways. This action initiates a signaling cascade that leads to bronchodilation. Bambuterol is a prodrug that is metabolized in the body to its active form, terbutaline, which then acts on the beta-2 receptors. Formoterol, on the other hand, is a direct-acting agonist. The downstream signaling pathway for both active molecules is identical.
Efficacy and Safety: An Indirect Comparison
The following tables summarize key efficacy and safety data from separate clinical trials for Bambuterol and Formoterol. It is crucial to note that the studies had different designs, patient populations, and comparators, which limits direct comparability.
Bambuterol Clinical Trial Data
The data for Bambuterol is primarily drawn from a study comparing oral Bambuterol to inhaled Salmeterol (B1361061) in patients with partially reversible COPD.
Table 1: Efficacy of Oral Bambuterol (20 mg) vs. Inhaled Salmeterol (50 µg) and Placebo in Partially Reversible COPD [1]
| Parameter | Bambuterol (20 mg) | Salmeterol (50 µg) | Placebo |
| Mean AUC0-12h for FEV1 (L) | 1.963 ± 0.573 | 3.134 ± 0.553 | Not Reported |
| Statistical Significance vs. Placebo | P < 0.05 | P < 0.05 | - |
| Statistical Significance (Bambuterol vs. Salmeterol) | P = 0.077 | - | - |
AUC0-12h: Area under the curve from 0 to 12 hours; FEV1: Forced expiratory volume in 1 second. Data are presented as mean ± standard error.
Table 2: Safety Profile of Oral Bambuterol (20 mg) vs. Inhaled Salmeterol (50 µg) in Partially Reversible COPD [1]
| Adverse Event | Bambuterol (20 mg) | Salmeterol (50 µg) |
| Subjective Tremor | Reported in 4 out of 16 patients | Not reported |
| Heart Rate | Significantly higher than Salmeterol at 9 and 12 hours (P < 0.05) | - |
Formoterol Clinical Trial Data
The data for Formoterol is derived from a review of monotherapy trials in COPD, often compared against placebo.
Table 3: Efficacy of Inhaled Formoterol in COPD (Monotherapy vs. Placebo)
| Parameter | Formoterol (Various Dosages) | Placebo |
| Improvement in FEV1 | Significant improvements observed.[2] | - |
| Reduction in COPD Exacerbations | Dose-dependent reduction.[2] | - |
| Symptom Control | Improved symptom scores and quality of life. | - |
Table 4: Safety Profile of Inhaled Formoterol in COPD
| Adverse Event Profile | |
| General Tolerability | Generally well-tolerated with an adverse event profile similar to placebo. |
| Cardiovascular Events | No significant increase in cardiovascular events compared to placebo. |
Experimental Protocols
Detailed methodologies are essential for the critical evaluation of clinical trial data. Below are summaries of the experimental protocols for the cited Bambuterol and a representative Formoterol trial.
Bambuterol vs. Salmeterol Trial Protocol[1]
-
Study Design: A double-blind, double-dummy, cross-over, placebo-controlled, randomized study.
-
Participants: 16 patients with partially reversible COPD.
-
Interventions:
-
Oral Bambuterol 20 mg
-
Inhaled Salmeterol 50 µg
-
Placebo
-
-
Treatment Periods: Each agent was administered on 3 non-consecutive days.
-
Primary Efficacy Endpoints:
-
Forced Expiratory Volume in 1 second (FEV1)
-
Forced Vital Capacity (FVC)
-
-
Safety Assessments:
-
Subjective tremor
-
Heart rate
-
Blood pressure
-
-
Data Analysis: Lung function was monitored prior to and for 12 hours after drug administration.
Representative Formoterol Monotherapy Trial Protocol
While a specific single trial protocol is not detailed in the provided search results, a general protocol for a Formoterol monotherapy trial in COPD can be outlined based on common clinical trial designs.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Patients with a diagnosis of moderate-to-severe COPD.
-
Interventions:
-
Inhaled Formoterol (e.g., 12 µg twice daily)
-
Matching Placebo
-
-
Duration: Typically 12 weeks or longer.
-
Primary Efficacy Endpoints:
-
Change from baseline in pre-dose FEV1
-
Rate of moderate to severe COPD exacerbations
-
-
Secondary Efficacy Endpoints:
-
Symptom scores (e.g., using the St. George's Respiratory Questionnaire - SGRQ)
-
Use of rescue medication
-
-
Safety Assessments:
-
Adverse event monitoring
-
Vital signs
-
Electrocardiograms (ECGs)
-
Conclusion
References
- 1. Oral bambuterol compared to inhaled salmeterol in patients with partially reversible chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formoterol as dry powder oral inhalation compared with salbutamol metered-dose inhaler in acute exacerbations of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance and Ultra-Performance Liquid Chromatography for Bambuterol Analysis
In the realm of pharmaceutical analysis, the precise and efficient quantification of active pharmaceutical ingredients is paramount. For a potent bronchodilator like Bambuterol, used in the management of asthma, robust analytical methods are crucial for quality control and research.[1] This guide provides a detailed cross-validation and comparison of two prominent analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Bambuterol.
This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the methodologies, performance, and key differentiators between these two techniques. The information presented is a synthesis of data from various validated methods to provide a holistic perspective.
Experimental Protocols: A Side-by-Side Look
The efficacy of any chromatographic separation is fundamentally tied to its experimental parameters. Below is a detailed breakdown of typical methodologies for both HPLC and UPLC analysis of Bambuterol, compiled from established analytical methods.
Table 1: HPLC and UPLC Methodologies for Bambuterol Analysis
| Parameter | HPLC Method 1[1] | HPLC Method 2[2] | UPLC Method[3] |
| Stationary Phase (Column) | Phenomenex Luna C18 (150mm x 4.6mm, 5µm)[1] | Inertsil ODS-3CV C18 (250x4.6 mm, 5 µm)[2] | BEH C18 (sub-2-μm Acquity UPLC column)[3] |
| Mobile Phase | Buffer (0.01M Potassium Dihydrogen Orthophosphate, pH 5.6) and Acetonitrile (B52724) (70:30 v/v)[1] | 0.1% Trifluoro Acetic acid: Methanol (10:90 v/v)[2] | 0.025% (v/v) trifluoroacetic acid in water and acetonitrile (linear gradient)[3] |
| Flow Rate | 1.0 mL/min[1] | 0.8 ml/min[2] | Not explicitly stated, but typically lower than HPLC (e.g., 0.2-0.5 mL/min)[4] |
| Detection Wavelength | Not explicitly stated, but a study using a similar method detected at 217nm[1] | 220 nm[2] | 210 nm[3] |
| Run Time | Not explicitly stated, but typically longer than UPLC[4] | Retention time of 2.373 min[2] | 6 min (for simultaneous estimation with Montelukast)[3] |
Performance Metrics: A Quantitative Comparison
The true measure of an analytical method's utility lies in its performance. The following table summarizes key validation parameters for HPLC and UPLC methods for Bambuterol analysis, highlighting the strengths of each technique.
Table 2: Performance Characteristics of HPLC and UPLC Methods
| Performance Parameter | HPLC Method 1[1] | HPLC Method 2[5] | UPLC Method[3] |
| Linearity Range (µg/mL) | 50 - 150[1] | Not explicitly stated, but a similar study had a range of 0.25-1.5 for simultaneous estimation[5] | 6.25 - 37.5[3] |
| Correlation Coefficient (r²) | > 0.9992[1] | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) (µg/mL) | 1.36[1] | 0.09[5] | Not explicitly stated |
| Limit of Quantification (LOQ) (µg/mL) | 5.02[1] | 0.26[5] | Not explicitly stated |
| Accuracy (% Recovery) | 98.48%[1] | 100.12%[5] | 99.1 - 100.0%[3] |
| Precision (%RSD) | < 2%[1] | 0.6%[5] | Not explicitly stated |
Visualizing the Workflow: From Sample to Result
To better understand the logical flow of a cross-validation study, the following diagram illustrates the key stages, from initial sample preparation to the final comparative analysis.
Caption: A logical workflow for the cross-validation of HPLC and UPLC methods.
Key Differences and Considerations
The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressures.[4] UPLC utilizes sub-2 µm particles, which provides a significant increase in resolution, sensitivity, and speed compared to the larger particles (typically 3-5 µm) used in HPLC.[4] This allows for much faster analysis times, often reducing a 20-45 minute HPLC run to a 2-5 minute UPLC run.[4]
Consequently, UPLC methods consume significantly less solvent, making them a more environmentally friendly and cost-effective option in the long run.[6] However, the initial investment for UPLC instrumentation is higher, and the method is more sensitive to variations in temperature and system cleanliness.[4]
Conclusion: Selecting the Right Tool for the Job
Both HPLC and UPLC are powerful and reliable techniques for the analysis of Bambuterol. The choice between them hinges on the specific needs of the laboratory.
-
HPLC remains a robust and widely accessible workhorse for routine quality control, offering reliable performance with a lower initial investment.
-
UPLC excels in high-throughput environments where speed, sensitivity, and reduced solvent consumption are critical.[4][6] It is the superior choice for demanding research and development applications.
Ultimately, a thorough cross-validation, as outlined in this guide, is essential to ensure that the chosen method meets the required analytical performance criteria for the intended application.
References
- 1. ijrpc.com [ijrpc.com]
- 2. Simultaneous Estimation of Montelukast and Bambuterol in Tablet Dosage forms by RP-HPLC – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Development and Validation of a Rapid RP-UPLC Method for the Simultaneous Estimation of Bambuterol Hydrochloride and Montelukast Sodium from Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. wjpsonline.com [wjpsonline.com]
- 6. Development and Validation of a Rapid RP-UPLC Method for the Simultaneous Estimation of this compound and Montelukast Sodium from Tablets - PMC [pmc.ncbi.nlm.nih.gov]
A Pharmacodynamic Comparison of Bambuterol and its Active Metabolite Terbutaline: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacodynamic properties of the long-acting β₂-adrenergic receptor agonist prodrug, bambuterol, and its active metabolite, terbutaline. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes critical pathways and workflows.
Introduction
Bambuterol is a prodrug designed for sustained delivery of its active metabolite, terbutaline, a potent β₂-adrenergic receptor agonist. This unique pharmacokinetic profile translates into distinct pharmacodynamic characteristics compared to the direct administration of terbutaline. Understanding these differences is crucial for the development and application of bronchodilator therapies. Terbutaline exerts its therapeutic effect by binding to and activating β₂-adrenergic receptors, primarily located on the smooth muscle cells of the airways. This activation initiates an intracellular signaling cascade that results in bronchodilation.
Mechanism of Action: The β₂-Adrenergic Receptor Signaling Pathway
The primary mechanism of action for terbutaline, and by extension bambuterol, is the stimulation of the β₂-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor activates the Gs alpha subunit of the associated heterotrimeric G-protein. This leads to the activation of adenylyl cyclase, which then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the relaxation of airway smooth muscle and bronchodilation.
A Head-to-Head Comparison of Bambuterol and Salmeterol for Chronic Obstructive Pulmonary Disease (COPD)
A comprehensive review of the available clinical data on the efficacy and safety of oral bambuterol (B1223079) and inhaled salmeterol (B1361061) in the management of Chronic Obstructive Pulmonary Disease (COPD) reveals comparable bronchodilator effects, with notable differences in their safety profiles and modes of administration. While both long-acting beta2-agonists demonstrate efficacy in improving lung function, the choice between the two may depend on patient-specific factors, including potential for systemic side effects and preference for oral versus inhaled delivery.
This guide synthesizes findings from comparative clinical trials to provide researchers, scientists, and drug development professionals with a detailed analysis of bambuterol and salmeterol for the treatment of COPD.
Efficacy in Improving Lung Function
Clinical studies have demonstrated that both oral bambuterol and inhaled salmeterol are effective in producing significant bronchodilation in patients with stable COPD. A key double-blind, double-dummy, cross-over, placebo-controlled and randomized study directly comparing the two drugs in 16 patients with partially reversible COPD found that both treatments resulted in good bronchodilation.[1]
In this comparative trial, inhalation of 50 mcg of salmeterol induced a significant increase in lung function when compared with a placebo.[1] Similarly, 20 mg of oral bambuterol also produced good bronchodilation, with its maximum effect occurring slightly later than that of salmeterol.[1] When assessing the overall bronchodilator effect over a 12-hour period, there was no statistically significant difference between the two treatments.[1]
Table 1: Comparison of Efficacy Endpoints for Bambuterol and Salmeterol in COPD
| Efficacy Endpoint | Bambuterol (20 mg, oral) | Salmeterol (50 mcg, inhaled) | Placebo |
| Mean AUC(0-12h) for FEV1 (L) | 1.963 ± 0.573 | 3.134 ± 0.553 | Not Reported |
Data from the head-to-head comparative study by Cazzola et al. (1999).[1] AUC(0-12h) represents the area under the curve for Forced Expiratory Volume in 1 second over 12 hours.
Safety and Tolerability Profile
The primary distinction between bambuterol and salmeterol in the treatment of COPD lies in their safety and tolerability profiles, largely influenced by their different routes of administration.
Oral administration of bambuterol was associated with a higher incidence of systemic side effects compared to inhaled salmeterol. In the direct comparative study, four patients experienced tremor with bambuterol, while none did with salmeterol.[1] Furthermore, bambuterol induced a higher heart rate compared to salmeterol, with statistically significant differences observed at 9 and 12 hours post-administration.[1]
Table 2: Comparison of Safety and Tolerability for Bambuterol and Salmeterol in COPD
| Adverse Event | Bambuterol (20 mg, oral) | Salmeterol (50 mcg, inhaled) |
| Tremor | Reported in 4 out of 16 patients | Not reported |
| Increased Heart Rate | Statistically significant increase at 9 and 12 hours | Less pronounced effect on heart rate |
Data from the head-to-head comparative study by Cazzola et al. (1999).[1]
Experimental Protocols
The following methodologies are based on the key comparative study of bambuterol and salmeterol in COPD and general best practices for clinical trials in this therapeutic area.
Study Design
The pivotal comparative study employed a double-blind, double-dummy, cross-over, placebo-controlled, and randomized design.[1] This design is considered a gold standard for minimizing bias in clinical trials. Each of the 16 patients with partially reversible COPD received single doses of 20 mg oral bambuterol, 50 mcg inhaled salmeterol, and a placebo on three non-consecutive days.[1]
Patient Population
Inclusion criteria for the comparative study included patients with a diagnosis of partially reversible COPD.[1] Generally, in COPD clinical trials, patients are required to have a post-bronchodilator Forced Expiratory Volume in 1 second (FEV1) to Forced Vital Capacity (FVC) ratio of less than 0.70 to confirm the diagnosis.
Efficacy and Safety Assessments
Pulmonary Function Tests: Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC) were monitored prior to drug administration and for 12 hours after each treatment.[1] Spirometry is the standard method for these measurements and should be conducted by trained personnel using a calibrated spirometer. The procedure typically involves the patient taking a full inspiration followed by a maximal and forceful expiration into the spirometer for at least six seconds. Multiple maneuvers are performed to ensure reproducibility.
Systemic Variables: Subjective tremor, heart rate, and blood pressure were monitored at baseline and throughout the 12-hour post-dosing period.[1] Tremor can be assessed using a subjective rating scale. Heart rate and blood pressure are measured using standard clinical equipment at regular intervals.
Adverse Event Monitoring: All adverse events are recorded throughout the study period. This includes spontaneous reports from patients and responses to direct questioning by investigators. The severity of each adverse event and its potential relationship to the study medication are assessed and documented.
Signaling Pathways and Experimental Workflow
Pharmacological Mechanism of Action
Bambuterol and salmeterol are both long-acting beta2-adrenergic agonists, but their mechanisms of action and delivery differ.
Caption: Pharmacological pathways of oral bambuterol and inhaled salmeterol.
Typical Clinical Trial Workflow
The workflow for a comparative clinical trial of bambuterol and salmeterol in COPD would typically follow these steps.
Caption: Workflow of a crossover clinical trial comparing bambuterol and salmeterol.
References
Long-Term Stability of Bambuterol Hydrochloride Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term stability of Bambuterol (B1223079) hydrochloride formulations against other long-acting beta-agonist (LABA) alternatives, namely Formoterol fumarate (B1241708) and Salmeterol xinafoate. The information presented herein is supported by experimental data from various studies to assist researchers and drug development professionals in making informed decisions.
Executive Summary
Bambuterol hydrochloride, a prodrug of terbutaline (B1683087), offers the convenience of once-daily oral administration. However, its stability profile, particularly its susceptibility to hydrolysis and oxidation, is a critical consideration in formulation development. This guide delves into the degradation pathways of this compound and compares its stability with that of two widely used inhaled LABAs, Formoterol fumarate and Salmeterol xinafoate. While direct comparative long-term stability studies are limited, this guide synthesizes available data from forced degradation studies and long-term stability assessments of different formulations to provide a valuable overview.
Comparative Stability Analysis
The stability of a drug formulation is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. The following tables summarize the available data on the stability of this compound, Formoterol fumarate, and Salmeterol xinafoate under various conditions.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | This compound[1] | Formoterol Fumarate[2] | Salmeterol Xinafoate |
| Acidic Hydrolysis | Labile, forms terbutaline among other degradation products.[3] | Sensitive to oxidation. | Acid sensitive. |
| Alkaline Hydrolysis | Labile | Not significantly degraded. | Alkali sensitive. |
| Oxidative Degradation | Labile, forms multiple degradation products.[1] | Sensitive. | Susceptible to oxidation. |
| Photolytic Degradation | Labile, forms multiple degradation products.[1] | Stable. | Information not readily available. |
| Thermal Degradation | Stable. | Stable. | Generally stable. |
Table 2: Long-Term Stability Data of Marketed Formulations
| Formulation | Drug | Storage Condition | Duration | Key Stability Findings |
| In-situ Gelling System[4] | This compound | Accelerated | 6 months | Gels were found to be stable. |
| Suspension pMDI[5] | Formoterol fumarate | 40°C / 75% RH | 13 months | Dosing remained consistent throughout the life of the product. |
| Dry Powder Inhaler | Formoterol fumarate / Budesonide | 40°C / 75% RH | 6 months | Formoterol fumarate was demonstrated to be stable. |
Experimental Protocols
The stability of pharmaceutical formulations is assessed using a variety of analytical techniques and protocols, as outlined by the International Council for Harmonisation (ICH) guidelines.[6][7][8][9][10]
Forced Degradation Studies
Forced degradation studies are conducted to identify the potential degradation products of a drug substance, which helps in developing stability-indicating analytical methods.
-
Methodology:
-
Acid Hydrolysis: The drug product is exposed to an acidic solution (e.g., 0.1N HCl) at an elevated temperature (e.g., 60°C) for a specified period.
-
Alkaline Hydrolysis: The drug product is exposed to a basic solution (e.g., 0.1N NaOH) at an elevated temperature.
-
Oxidative Degradation: The drug product is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Photolytic Degradation: The drug product is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Thermal Degradation: The drug product is subjected to dry heat (e.g., 80°C) for a defined duration.
-
-
Analysis: Samples are analyzed at various time points using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, to quantify the parent drug and identify and quantify any degradation products.
Long-Term Stability Testing
Long-term stability studies are designed to evaluate the physical, chemical, and microbiological characteristics of a drug product over its intended shelf life under recommended storage conditions.
-
Methodology (as per ICH Q1A guidelines):
-
Storage Conditions: Samples of the drug product are stored in their final packaging at specific temperature and humidity conditions. For drugs intended for storage at room temperature, long-term testing is typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[6][7]
-
Testing Frequency: For a proposed shelf life of at least 12 months, testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6]
-
Parameters Tested: A range of parameters are evaluated, including appearance, assay of the active pharmaceutical ingredient (API), content of degradation products, dissolution (for solid oral dosage forms), and moisture content.
-
-
Analysis: Validated analytical procedures are used to assess the stability of the drug product at each time point.
Signaling Pathways and Mechanisms
Bambuterol Prodrug Activation
Bambuterol is a prodrug that is converted in the body to its active metabolite, terbutaline. This activation involves two main enzymatic pathways.[11][12][13][14]
Caption: Bambuterol is converted to its active form, terbutaline, via hydrolysis and oxidation.
Beta-2 Adrenergic Receptor Signaling Pathway
Bambuterol (via its active metabolite terbutaline), Formoterol, and Salmeterol are all beta-2 adrenergic receptor agonists. They exert their bronchodilatory effects by activating the same signaling pathway.[15][16][17][18]
References
- 1. Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. jmpas.com [jmpas.com]
- 5. pharmtech.com [pharmtech.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 9. youtube.com [youtube.com]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Clinical pharmacokinetics of bambuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 18. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Inter-Laboratory Validated Analytical Methods for Bambuterol
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Bambuterol in pharmaceutical formulations. The information is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical technique for their specific needs. The data presented is compiled from various single-laboratory validation studies, offering insights into the performance characteristics of each method.
Performance Comparison of Analytical Methods
The following tables summarize the key performance parameters of High-Performance Liquid Chromatography (HPLC) and UV-Spectrophotometry methods for the determination of Bambuterol.
High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | Phenomenex Luna C18 (150x4.6mm, 5µ)[1] | Phenomenex C18 (250x4.6mm, 5µ)[2] | Waters, X-bridge C-18 (100x4.6mm, 5µ)[3] | Inertsil C18 (250x4.6mm, 5µ)[4] |
| Mobile Phase | Buffer:Acetonitrile (70:30 v/v)[1] | Methanol (B129727):Acetonitrile:1% TCA (80:10:10 v/v/v)[2] | Acetonitrile:Phosphate buffer pH 5.0 (25:75 v/v)[3] | Ethanol:0.025 M Phosphate buffer pH 3.0 (70:30 v/v)[4] |
| Flow Rate | 1.0 ml/min[1] | 1.0 ml/min[2] | 1.0 ml/min[3] | - |
| Detection Wavelength | 217 nm[1] | 220 nm[2] | 217 nm[3] | - |
| Linearity Range | 50-150 µg/ml[1] | 0.5-10 µg/ml[2] | 5-15 µg/ml[3] | 1.00–100.00 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.9992[1] | - | 0.9998[3] | - |
| LOD | 1.36 µg/ml[1] | 0.05 µg/ml[2] | 1.6 µg/ml[3] | - |
| LOQ | 5.02 µg/ml[1] | 0.5 µg/ml[2] | 5.04 µg/ml[3] | - |
| Accuracy (% Recovery) | 98.48%[1] | 99.95 ± 0.63%[2] | 98.73-100.62%[3] | 100.92 ± 1.08%[4] |
| Precision (%RSD) | < 2%[1] | Intraday: 0.47-0.98, Interday: 0.65-1.19[2] | - | - |
UV-Spectrophotometry Methods
| Parameter | Method 1 | Method 2 |
| Solvent | Water[5] | Methanol[6] |
| Detection Wavelength (λmax) | 264 nm[5] | 265 nm[6] |
| Linearity Range | 1-6 µg/ml[5] | 40-240 µg/ml[6] |
| Correlation Coefficient (r²) | 0.999[5] | 0.9990[6] |
| LOD | - | - |
| LOQ | - | - |
| Accuracy (% Recovery) | - | - |
| Precision (%RSD) | - | < 2[6] |
Experimental Protocols
Representative RP-HPLC Method Protocol
This protocol is based on a validated method for the estimation of Bambuterol in bulk and tablet dosage forms.[1]
-
Chromatographic Conditions:
-
Column: Phenomenex Luna C18 (150mm x 4.6mm, 5µ particle size).[1]
-
Mobile Phase: A filtered and degassed mixture of Buffer (0.01M Potassium Dihydrogen Orthophosphate, pH 5.6) and Acetonitrile in a 70:30 v/v ratio.[1]
-
Flow Rate: 1.0 ml/min.[1]
-
Detection: UV detection at 217 nm.[1]
-
Injection Volume: 10 µl.[1]
-
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of Bambuterol reference standard and transfer to a 10 ml volumetric flask.[1]
-
Dissolve and dilute to volume with methanol to obtain a stock solution of 1000 µg/ml.[1]
-
From the stock solution, prepare working standards in the linearity range of 50-150 µg/ml by diluting with methanol.[1]
-
-
Sample Preparation (Tablets):
-
Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the concentration of Bambuterol in the sample.
-
Representative UV-Spectrophotometry Method Protocol
This protocol is based on a validated method for the estimation of Bambuterol Hydrochloride in bulk and tablet dosage forms.[5]
-
Instrumental Conditions:
-
Standard Solution Preparation:
-
Accurately weigh 100 mg of this compound reference standard and transfer to a 100 ml volumetric flask.[5]
-
Dissolve in and dilute to volume with purified water to obtain a stock solution of 1000 µg/ml.
-
From the stock solution, prepare working standards in the linearity range of 1-6 µg/ml by diluting with purified water.[5]
-
-
Sample Preparation (Tablets):
-
Weigh and powder a number of tablets.
-
Transfer a quantity of powder equivalent to 100 mg of this compound to a 100 ml volumetric flask.
-
Add purified water, sonicate to dissolve, and dilute to volume.
-
Filter the solution and make further dilutions as necessary to fall within the linearity range.
-
-
Analysis:
-
Measure the absorbance of the standard and sample solutions at 264 nm against a solvent blank.
-
Calculate the concentration of this compound in the sample.
-
Visualized Experimental Workflows
Caption: Experimental workflow for the RP-HPLC analysis of Bambuterol.
Caption: Experimental workflow for the UV-Spectrophotometric analysis of Bambuterol.
References
- 1. ijrpc.com [ijrpc.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. METHOD DEVELOPMENT AND VALIDATION OF BAMBUTEROL IN PHARMACEUTICAL FORMULATION BY RP-HPLC METHOD | Semantic Scholar [semanticscholar.org]
- 4. Evaluating Eco-friendliness and Analytical Efficiency: Simultaneous Determination of Bambuterol HCl and Montelukast Sod… [ouci.dntb.gov.ua]
- 5. ijrpr.com [ijrpr.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Dissolution Profiles for Diverse Bambuterol Tablet Formulations
In the landscape of pharmaceutical development, understanding the dissolution characteristics of a drug product is paramount to ensuring its therapeutic efficacy and bioavailability. This guide provides a comparative analysis of the dissolution profiles of various Bambuterol (B1223079) tablet formulations, drawing upon data from several key studies. Bambuterol, a long-acting β2 adrenergic agonist pro-drug of terbutaline, is utilized in the management of asthma and chronic obstructive pulmonary disease. Its formulation into different tablet forms, such as floating and mouth-dissolving tablets, aims to enhance patient compliance and optimize drug delivery.
Comparative Dissolution Data
The in vitro dissolution behavior of different Bambuterol tablet formulations is summarized below. These formulations include experimental floating tablets designed for gastro-retentive drug delivery and various mouth-dissolving tablets developed for rapid disintegration and drug release.
| Formulation Type | Formulation Code | Dissolution Medium | Time (hours) | Cumulative Drug Release (%) | Reference |
| Floating Tablets | D01 | 0.1N HCl | 1 | 19.82 | [1] |
| 2 | 29.45 | [1] | |||
| 3 | 38.78 | [1] | |||
| 4 | 49.56 | [1] | |||
| 5 | 58.23 | [1] | |||
| 6 | 69.45 | [1] | |||
| 7 | 78.98 | [1] | |||
| 8 | 89.67 | [1] | |||
| D02 | 0.1N HCl | 1 | 16.82 | [1] | |
| D03 | 0.1N HCl | 1 | 13.82 | [1] | |
| D04 | 0.1N HCl | 1 | 14.87 | [1] | |
| D05 | 0.1N HCl | 1 | 13.37 | [1] | |
| Mouth Dissolving Tablet | B9 (Optimized) | Phosphate Buffer (pH 6.8) | 10 min | 90 | [2][3][4] |
| Fast Dissolving Tablet | D4 | Not Specified | Not Specified | Enhanced dissolution noted | [5] |
Experimental Protocols
The dissolution studies summarized above employed specific methodologies to ascertain the drug release characteristics of the Bambuterol tablet formulations.
Dissolution Study for Floating Tablets
The in vitro dissolution of the floating tablets was conducted to simulate the gastric environment where these gastro-retentive dosage forms are designed to reside for an extended period.
-
Apparatus: USP Dissolution Apparatus (Type not specified in the abstract)
-
Dissolution Medium: 0.1N Hydrochloric Acid (HCl)[1]
-
Volume of Medium: 900 mL
-
Temperature: 37 ± 0.5°C
-
Rotation Speed: Not specified in the abstract
-
Sampling Time Points: 1, 2, 3, 4, 5, 6, 7, and 8 hours[1]
-
Analytical Method: The concentration of dissolved Bambuterol Hydrochloride was likely determined using UV-Visible Spectrophotometry, a common method for such analyses, although the specific wavelength was not mentioned in the provided text.
Dissolution Study for Mouth Dissolving Tablets
The dissolution testing for mouth-dissolving tablets is designed to assess the rapid release of the active pharmaceutical ingredient.
-
Dissolution Medium: Phosphate Buffer pH 6.8, to simulate the pH of saliva.[2][4]
-
Temperature: 37 ± 5°C[4]
-
Rotation Speed: 50 rpm[4]
-
Key Finding: The optimized formulation (B9) demonstrated 90% drug release within 10 minutes, highlighting its rapid dissolution characteristics.[2][3][4]
Visualizing the Experimental Workflow
To provide a clearer understanding of the logical flow of a typical dissolution study for pharmaceutical tablets, the following diagram illustrates the key steps involved.
This guide offers a snapshot of the comparative dissolution profiles of different Bambuterol tablet formulations. The data indicates that formulation strategies significantly impact drug release. Floating tablets exhibit a sustained-release pattern, which could be beneficial for maintaining therapeutic drug levels over a prolonged period. In contrast, mouth-dissolving tablets are formulated for rapid drug release, which is advantageous for achieving a quick onset of action. The choice of excipients, such as gel-forming polymers in floating tablets and super-disintegrants in mouth-dissolving tablets, plays a crucial role in modulating these dissolution profiles.[1][5][6] Researchers and drug development professionals can leverage this comparative data to guide the formulation of Bambuterol tablets with desired release characteristics tailored to specific therapeutic needs.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Bambuterol Hydrochloride
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as bambuterol (B1223079) hydrochloride, is a critical component of this responsibility. Adherence to correct disposal procedures not only ensures the safety of laboratory personnel but also protects the environment and ensures regulatory compliance.
Bambuterol hydrochloride is recognized as being harmful if swallowed and may cause organ damage through prolonged or repeated exposure.[1][2] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects.[1][2] Improper disposal can, therefore, lead to significant environmental harm and potential regulatory violations.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA).[3][4][5] The EPA's regulations, particularly Subpart P, provide specific management standards for hazardous waste pharmaceuticals from healthcare facilities and prohibit the sewering of such waste.[4][6]
It is crucial to treat all laboratory chemical waste as hazardous unless explicitly determined otherwise by a qualified professional.[7] Given the aquatic toxicity of this compound, it should be managed as a hazardous waste to ensure full compliance.
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the essential steps for the safe and compliant disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure chemical, contaminated labware (e.g., vials, gloves, weighing paper), and solutions, as hazardous pharmaceutical waste.
-
This waste must be segregated from non-hazardous general laboratory waste.
-
Use designated, leak-proof, and clearly labeled waste containers.[8] For RCRA hazardous pharmaceutical waste, black containers are often utilized.
2. Container Management:
-
Ensure waste containers are compatible with this compound. Avoid using metal containers for acidic or basic solutions.[8]
-
Keep containers securely closed except when adding waste.[7]
-
Fill containers to no more than 90% of their capacity to prevent spills.[8]
-
Label the container clearly with "Hazardous Waste," the name "this compound," and any other information required by your institution's hazardous waste management program.
3. Storage:
-
Store the hazardous waste container in a designated, secure area away from general laboratory traffic.[8]
-
The storage area should have secondary containment to manage any potential leaks.[8]
-
Be mindful of regulatory limits on the amount of time hazardous waste can be stored on-site.[8]
4. Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[4][7] The EPA's Subpart P rule explicitly bans the sewering of hazardous pharmaceutical waste.[4]
-
Arrange for collection and disposal through your institution's Environmental Health and Safety (EHS) or a licensed professional hazardous waste disposal company.[7][9][10] These specialized companies are equipped to handle and treat chemical waste in accordance with federal, state, and local regulations.[1][10]
-
Most pharmaceutical waste is treated by incineration at a licensed facility to ensure its complete destruction.[4][5]
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate personnel from the immediate area and ensure adequate ventilation.[1][11]
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and protective clothing.[1]
-
Absorb liquid spills with an inert, finely-powdered material such as diatomite or universal binders.[1]
-
For solid spills, carefully sweep up the material to avoid creating dust.[9][10]
-
Collect all contaminated materials in a suitable, closed container for disposal as hazardous waste.[9]
-
Decontaminate the spill area and any affected equipment.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key data related to this compound.
| Property | Value | Reference |
| Chemical Formula | C18H30ClN3O5 | [1] |
| Molecular Weight | 403.90 g/mol | [1] |
| CAS Number | 81732-46-9 | [1] |
| Hazard Classifications | Acute toxicity, oral (Category 4) | [1][2] |
| Specific target organ toxicity, repeated exposure (Category 2) | [1][2] | |
| Hazardous to the aquatic environment, long-term hazard (Category 1) | [1] | |
| Solubility in Water | 33 mg/mL | [9] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. epa.gov [epa.gov]
- 7. vumc.org [vumc.org]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling Bambuterol hydrochloride
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Bambuterol hydrochloride, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety.[1][2][3] The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety goggles with side-shields are recommended to protect against dust and splashes.[1][3] |
| Skin Protection | Impervious clothing and protective gloves should be worn.[1][3] It is important to inspect gloves prior to use and use a proper removal technique.[4] |
| Respiratory Protection | A suitable respirator should be used, especially in areas with inadequate ventilation, to avoid inhalation of dust or aerosols.[1][3] |
Operational and Disposal Plans
Handling Procedures:
Safe handling of this compound involves a series of procedural steps to prevent contamination and exposure.
-
Engineering Controls: Always handle this compound in a well-ventilated area.[5] The use of a fume hood or other local exhaust ventilation is recommended to control airborne dust.[1][2] An accessible safety shower and eye wash station should be readily available.[1]
-
Procedural Steps:
First Aid Measures:
In the event of exposure, immediate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[1][4] Seek medical attention.[2] |
| Skin Contact | Remove contaminated clothing immediately.[2] Wash the affected area thoroughly with soap and plenty of water.[1][4] |
| Eye Contact | Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present and easy to do.[1] Seek prompt medical attention.[1][2] |
| Ingestion | Rinse the mouth with water.[1][4] Do NOT induce vomiting.[1][2] Call a physician or poison control center immediately.[5] |
Spill and Disposal Procedures:
Proper containment and disposal are necessary to mitigate environmental contamination.
-
Spill Containment: In case of a spill, evacuate the area and ensure adequate ventilation.[1][2] Wear full personal protective equipment.[1][2] Prevent the substance from entering drains or water courses.[1][2]
-
Cleanup: For solid spills, sweep up the material and place it in a suitable, closed container for disposal.[4] For liquid solutions, absorb with an inert, non-combustible material like diatomite or universal binders.[1][2] Decontaminate the spill area and equipment with alcohol.[1]
-
Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[4] It is recommended to use a licensed professional waste disposal service.[4]
Hazard Mitigation Workflow
The following diagram illustrates the logical workflow for mitigating hazards associated with this compound.
Caption: Hazard mitigation workflow for handling this compound.
Personal Protective Equipment (PPE) Selection Guide
This diagram outlines the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: Decision tree for selecting appropriate PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
